Beta-defensin 5
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KTINNPVSCCMIGGICRYLCKGNILQNGNCGVTSLNCCKRK |
Origin of Product |
United States |
Genomic and Evolutionary Landscape of Beta Defensin 5
Beta-Defensin Gene Family Structure and Organization
The architectural framework of beta-defensin genes is a product of a long evolutionary history, characterized by conserved structures and clustered genomic arrangements.
Conserved Two-Exon Gene Structure
A defining feature of most mammalian beta-defensin genes, including the gene encoding BD-5, is a conserved two-exon structure. physiology.orgoup.comnih.govpnas.org This fundamental organization consists of a first exon that encodes the 5' untranslated region and a signal peptide, which directs the protein for secretion. physiology.orgoup.comnih.govpnas.org The second exon is particularly significant as it encodes the mature peptide, which contains the characteristic six-cysteine motif that defines beta-defensins, along with a short pro-piece. physiology.orgoup.comnih.govpnas.org This two-exon structure is a common thread across many mammalian species, suggesting its establishment early in their evolution. researchgate.net While this is the predominant structure in mammals, it's noteworthy that avian beta-defensin genes can have a more complex four-exon structure. nih.gov
Chromosomal Localization of Beta-Defensin Gene Clusters
Beta-defensin genes are not randomly scattered throughout the genome; instead, they are typically found in dense clusters on specific chromosomes. genecards.orgwikipedia.orgmybiosource.com In humans, these genes are organized into four or five syntenic chromosomal regions. genecards.orgnih.gov One of the most significant clusters is located on chromosome 8p23.1. genecards.orgwikipedia.org This region is known to contain multiple beta-defensin genes, often in duplicated segments. wikipedia.org Specifically, the gene for Beta-defensin 105 (which includes DEFB105A, also known as Beta-defensin 5) is located in this 8p23.1 region. genecards.orgwikipedia.org Similar clusters are found in other mammals, such as mice (on chromosome 8) and cattle, indicating a shared ancestral origin for these clustered arrangements. physiology.orgoup.compnas.org The presence of these gene clusters suggests that the expansion of the beta-defensin family has occurred through localized gene duplication events. physiology.org
| Feature | Description | Primary Location in Humans |
|---|---|---|
| Gene Structure | Typically composed of two exons. Exon 1 encodes the signal peptide, and Exon 2 encodes the mature peptide. physiology.orgoup.comnih.govpnas.org | N/A |
| Chromosomal Organization | Genes are densely organized in syntenic clusters. genecards.orgwikipedia.orgmybiosource.com | Chromosome 8p23.1, Chromosome 20q11.1, Chromosome 20p13 pnas.orgwikipedia.orgnih.gov |
| Human this compound (DEFB105A) Location | Located within the beta-defensin cluster on chromosome 8. wikipedia.org | 8p23.1 wikipedia.org |
Molecular Evolution of Beta-Defensins and this compound
The evolution of the beta-defensin family is a dynamic story of gene duplication, diversification, and adaptation, driven by the constant pressure of evolving pathogens.
Gene Duplication and Diversification Events
Gene duplication is a primary engine of evolution for the beta-defensin family. physiology.orgneueve.com The clustered arrangement of these genes is a direct result of successive rounds of duplication. nih.govnih.gov Following a duplication event, the new gene copies are free to accumulate mutations and diverge, leading to a broad repertoire of defensin (B1577277) peptides with varied properties. physiology.orgnih.gov This process of duplication and subsequent diversification has allowed for species-specific expansions of the beta-defensin gene family, as seen in cattle, which possess a particularly large number of these genes. physiology.org The evolution of the beta-defensin locus on human chromosome 8p22-23 is a clear example of this process, showing a cluster of paralogous genes that arose from duplication events predating the divergence of humans and baboons. nih.govnih.gov The entire vertebrate defensin family is thought to have evolved from a single beta-defensin-like ancestral gene. d-nb.infofrontiersin.org
Host-Parasite Coevolutionary Dynamics
The evolution of beta-defensins is a classic example of host-parasite coevolution, where the host's defense mechanisms and the pathogen's virulence mechanisms continually adapt to each other. nih.govwikipedia.org The diversity and rapid evolution of the beta-defensin gene family are likely a direct response to the selective pressures exerted by a wide range of bacteria, fungi, and viruses. nih.govwikipedia.org The evolutionary forces that drive the proliferation and diversification of beta-defensin gene clusters are thought to be linked to this ongoing host-parasite coevolutionary process. nih.govnih.gov As pathogens evolve to evade the host's immune response, there is strong selective pressure for the host to generate novel or modified defensin peptides, leading to the observed patterns of gene duplication and positive selection. oup.com This dynamic interplay ensures that the host maintains a robust and adaptable innate immune defense. wikipedia.org
| Evolutionary Process | Key Findings | Relevance to Beta-Defensins |
|---|---|---|
| Gene Duplication | Beta-defensin genes are arranged in clusters, indicating a history of tandem duplication events. physiology.orgnih.gov | Creates new gene copies that can evolve novel functions, expanding the antimicrobial arsenal. neueve.com |
| Positive Selection | The second exon, encoding the mature peptide, shows a high rate of non-synonymous mutations. oup.comnih.govoup.com | Drives the rapid diversification of the mature peptide's sequence to combat evolving pathogens. nih.govphysiology.org |
| Host-Parasite Coevolution | The diversity of beta-defensins reflects an "evolutionary arms race" with microbes. nih.govwikipedia.org | Ensures the host can respond to new and emerging pathogenic threats. physiology.org |
Evolutionary Origin from Ancestral Defensin Genes (e.g., Big Defensins)
The evolutionary origins of beta-defensins can be traced back to ancestral genes, with compelling evidence pointing to "Big Defensins" as their likely progenitors. nih.govresearchgate.netfrontiersin.org Big defensins are a family of antimicrobial polypeptides found in invertebrates, and they are considered the ancestors of the highly conserved beta-defensin family in vertebrates. frontiersin.orgnih.gov
Structural and genomic comparisons between beta-defensins and Big defensins provide strong evidence for their evolutionary relationship. nih.govresearchgate.net Both beta-defensins and the carboxyl-terminal domain of Big defensins share a conserved β-sheet structure stabilized by three identical disulfide bridges. nih.govresearchgate.net Furthermore, the defensin domain in both is encoded by a single exon with a similarly positioned intron upstream. nih.govresearchgate.net This structural and genomic conservation suggests that beta-defensins emerged from an ancestral Big defensin through processes like exon shuffling or the conversion of exonic sequences into introns, which would have led to the loss of the N-terminal domain characteristic of Big defensins. nih.govresearchgate.net
The phylogenetic distribution of Big defensins in arthropods, mollusks, and cephalochordates indicates that the beta-defensin domain originated early in the evolution of bilateral metazoans. nih.gov The subsequent loss of the N-terminal hydrophobic region of Big defensins during the transition from basal chordates to vertebrates was a key step in the evolution of the beta-defensin lineage. researchgate.netfrontiersin.org This evolutionary pathway highlights a transition from a multifunctional ancestral peptide to the more specialized role of beta-defensins in vertebrate immunity.
Comparative Genomics of this compound Across Species
The study of beta-defensin gene clusters across different species provides valuable insights into their evolution and functional conservation.
Synteny of Gene Clusters in Mammals and Other Vertebrates
Beta-defensin genes are not randomly scattered throughout the genome; instead, they are organized in distinct clusters on chromosomes. physiology.orgnih.govresearchgate.net In mammals such as humans, chimpanzees, mice, rats, and dogs, these genes are densely clustered in four to five syntenic chromosomal regions. physiology.orgnih.gov Synteny refers to the conservation of gene order and orientation on chromosomes between different species. The presence of these syntenic clusters indicates that they arose from a common ancestor and have been maintained due to their conserved functions. nih.govpnas.org
Species-Specific Beta-Defensin Repertoires
The number of beta-defensin genes varies significantly among species, reflecting their unique evolutionary histories and the diverse pathogenic pressures they have faced. physiology.orgfrontiersin.org Current estimates of beta-defensin gene numbers range from 14 in chickens to 29 in pigs, 38 in dogs, 48 in mice and humans, and at least 57 in cattle. physiology.orgfrontiersin.org This variation is a result of ongoing gene duplication and loss events. jabg.org
Phylogenetic analyses show that while many beta-defensins are evolutionarily conserved across different mammalian lineages, there are also species-specific subgroups of these genes. physiology.orgnih.gov This indicates that while some beta-defensins arose before the divergence of major mammalian groups, others originated more recently and have undergone diversification within specific lineages. physiology.org For example, there are rodent-specific clades of beta-defensins that likely arose from gene duplication followed by positive selection. physiology.org This species-specific expansion and diversification of the beta-defensin repertoire allow different animals to adapt their innate immune defenses to their particular environments and pathogens.
Gene Copy Number Variation and Functional Implications
Gene copy number variation (CNV) is a significant feature of beta-defensin gene clusters and plays a crucial role in their evolution and function. nih.govroyalsocietypublishing.orgfrontiersin.org CNV refers to differences in the number of copies of a particular gene among individuals of the same species. Extensive CNV has been observed in the beta-defensin gene clusters of various mammals, including humans, cattle, and macaques. nih.govroyalsocietypublishing.org
This variation in gene copy number can have significant functional consequences. For instance, in humans, CNV of the beta-defensin gene cluster on chromosome 8 has been associated with susceptibility to inflammatory diseases like psoriasis. frontiersin.org Higher copy numbers of certain beta-defensin genes have been linked to an increased risk of developing this condition. frontiersin.org In cattle, CNV of beta-defensin genes, particularly DEFB103, is extensive and has been linked to potential effects on fertility. nih.govroyalsocietypublishing.orgresearchgate.net The expression levels of some beta-defensin genes have been shown to correlate with their genomic copy numbers, suggesting that CNV can directly impact the amount of defensin protein produced. nih.govroyalsocietypublishing.org This variation provides a mechanism for populations to adapt to changing selective pressures, such as new pathogens, by modulating the dosage of these important immune effectors. frontiersin.org
Single Nucleotide Polymorphisms (SNPs) and Functional Divergence of Beta-Defensins
Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. They are another important source of genetic diversity within the beta-defensin gene family and can lead to functional divergence of the resulting proteins. wikipedia.orgnih.gov
Studies have identified numerous SNPs in human beta-defensin genes, with a lower frequency of these variations found in the coding regions compared to non-coding regions. wikipedia.org However, even SNPs in non-coding regions, such as the promoter, can be significant as they can alter gene expression levels. nih.gov When SNPs do occur in coding regions, they can be either synonymous (not changing the amino acid sequence) or non-synonymous (resulting in an amino acid change). Non-synonymous SNPs are of particular interest as they can directly alter the structure and function of the defensin protein, potentially affecting its antimicrobial activity or its ability to interact with other components of the immune system. nih.gov
For example, specific non-synonymous SNPs have been identified in human beta-defensin genes DEFB1 and DEFB2. nih.gov The frequency of these SNPs can vary significantly between different ethnic populations, highlighting the role of population genetics in shaping innate immunity. nih.gov The functional divergence driven by SNPs, along with gene duplication and CNV, allows for the fine-tuning of the host's defense mechanisms. This ongoing evolution ensures that the beta-defensin repertoire remains effective against a constantly evolving landscape of microbial threats. plos.orgresearchgate.net
Expression and Transcriptional Regulation of Beta Defensin 5
Tissue and Cellular Distribution of Beta-Defensin 5 Expression
The expression of this compound is widespread, yet it exhibits a notable degree of tissue and cellular specificity. It is predominantly found in epithelial cells lining various mucosal surfaces and is also expressed by certain immune cells. This distribution underscores its role as a frontline defender against invading pathogens.
Epithelial Cell Expression
Beta-defensins are key components of the mucosal innate immune system, and BD-5 is no exception. It is expressed in the epithelial linings of several organ systems, providing a crucial antimicrobial barrier.
Reproductive Tract: Beta-defensins are widely expressed in the epithelial cells of both the male and female reproductive tracts. oup.commdpi.com In the male reproductive system, their expression is particularly high and is thought to be vital for protecting against infections and aiding in sperm maturation and function. oup.comoup.comresearchgate.net Specifically, in canines, beta-defensins are highly expressed in the testis, with localization to Sertoli and Leydig cells. asm.org In the female reproductive tract, beta-defensins, including HBD5, have been identified in the endometrium. nih.gov
Intestinal Mucosa: The gastrointestinal tract is a major site of beta-defensin expression. While Paneth cells in the small intestine are known to produce alpha-defensins, enterocytes, the most abundant epithelial cells in both the small and large intestine, express beta-defensins. frontiersin.org Human beta-defensin 1 (HBD-1) is constitutively expressed by enterocytes in the colon, while HBD-2 is induced upon stimulation. frontiersin.org In bovines, a beta-defensin has been shown to be expressed in the colon crypt epithelium. aai.org
Respiratory Tract: The epithelial lining of the respiratory tract is a critical barrier against airborne pathogens. Beta-defensins are a key part of this defense. mdpi.com Bovine neutrophil β-defensin-5 (B5) is expressed in tracheal epithelial cells. mdpi.com The first beta-defensin, tracheal antimicrobial peptide (TAP), was discovered in the bovine trachea and its expression is significantly increased after bacterial infection. nih.govasm.org In humans, beta-defensins are expressed in airway epithelial cells, including bronchial and alveolar cells. oup.comphysiology.org
Skin: The skin represents a formidable physical and chemical barrier against microbial invasion. Human beta-defensins (hBDs) are localized in epithelial surfaces, including the skin. nih.gov Keratinocytes, the primary cells of the epidermis, are a major source of beta-defensins. frontiersin.org While some beta-defensins are expressed constitutively in the skin, others are induced by inflammation or infection. nih.govfrontiersin.org
Oral Cavity: The oral cavity is constantly exposed to a diverse array of microorganisms. Beta-defensins are expressed in the epithelial surfaces of the oral cavity, including the gingiva, tongue, and oral mucosa, where they help maintain microbial homeostasis. e-ceo.orgnih.govnih.gov Human beta-defensins 1, 2, and 3 are expressed and secreted in the human oral cavity. tandfonline.com
Expression in Immune Cells
In addition to epithelial cells, certain immune cells also express this compound, highlighting its role in both innate and adaptive immunity.
Macrophages: Macrophages are key phagocytic cells of the innate immune system. Bovine alveolar macrophages have been shown to constitutively express four beta-defensins, with bovine neutrophil beta-defensin-4 and -5 being the most predominant. nih.govnih.govresearchgate.net This was the first evidence of beta-defensin gene expression in a mature myeloid cell. nih.govnih.govresearchgate.net
Granulocytes: Neutrophils, a type of granulocyte, are a primary source of alpha-defensins. nih.govprospecbio.com However, bovine neutrophils have been found to contain at least thirteen beta-defensins. nih.gov
NK-cells: While direct expression of this compound in Natural Killer (NK) cells is not extensively documented, beta-defensins are known to have immunomodulatory functions that can influence the activity of various immune cells.
Specificity of this compound Localization
A striking feature of beta-defensin expression is its preferential localization in the male reproductive tract. physiology.org
Male Reproductive Tract: A comprehensive analysis in rats revealed that nearly all beta-defensins are predominantly expressed in the male reproductive system, particularly in the epididymis and testis. physiology.org This expression is often developmentally regulated, increasing during sexual maturation. physiology.org The high concentration and diversity of beta-defensins in the male reproductive tract suggest a dual role in host defense and fertility, including sperm maturation and motility. oup.comoup.comphysiology.org In the rat epididymis, different beta-defensins are expressed in specific regions, such as the caput, corpus, and cauda. physiology.org
Regulation of Beta-Defensin Gene Expression
The expression of beta-defensin genes is tightly controlled, allowing for a rapid response to microbial threats while maintaining tissue homeostasis. This regulation involves both constitutive and inducible expression patterns.
Constitutive vs. Inducible Expression Patterns
Beta-defensin expression can be broadly categorized as either constitutive (continuously expressed) or inducible (expressed in response to specific stimuli).
Constitutive Expression: Some beta-defensins are expressed at a constant level in certain tissues, providing a continuous first line of defense. spandidos-publications.com For example, human beta-defensin 1 (HBD-1) is constitutively expressed in a variety of epithelial tissues, including the oral mucosa, colon, and skin. frontiersin.orgnih.govfrontiersin.orgnih.gov In bovine alveolar macrophages, four beta-defensins, including BNBD-5, are expressed constitutively. nih.govnih.govresearchgate.net This constitutive expression is thought to contribute to the non-inflammatory antimicrobial barrier at epithelial surfaces. nih.gov
Inducible Expression: The expression of many beta-defensins is significantly upregulated in response to infection or inflammation. spandidos-publications.comnih.gov This inducible expression is a hallmark of the innate immune response. For instance, the expression of tracheal antimicrobial peptide (TAP) in bovine tracheal epithelial cells is dramatically increased upon stimulation with bacteria. nih.govasm.org Similarly, human beta-defensin 2 (hBD-2) is induced in various epithelial tissues by microbial components and pro-inflammatory cytokines. aai.orgfrontiersin.org
Table 1: Expression Patterns of Beta-Defensins
| Defensin (B1577277) | Expression Pattern | Tissue/Cell Type | Inducing Stimuli |
|---|---|---|---|
| Bovine Neutrophil this compound (BNBD-5) | Constitutive | Alveolar Macrophages nih.govnih.govresearchgate.net | - |
| Tracheal Antimicrobial Peptide (TAP) | Inducible | Tracheal Epithelial Cells nih.govasm.org | Bacteria, Lipopolysaccharide (LPS) nih.govasm.org |
| Human Beta-Defensin 1 (HBD-1) | Constitutive | Oral Mucosa, Colon, Skin frontiersin.orgnih.govfrontiersin.orgnih.gov | - |
| Human Beta-Defensin 2 (HBD-2) | Inducible | Various Epithelial Tissues aai.orgfrontiersin.org | Microbial components, Pro-inflammatory cytokines aai.orgfrontiersin.org |
Induction by Microbial Components
The recognition of microbial components by host cells is a key trigger for the induction of beta-defensin expression.
Lipopolysaccharide (LPS): LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of beta-defensin expression in many cell types. mdpi.com The expression of tracheal antimicrobial peptide (TAP) in bovine tracheal epithelial cells is markedly increased by LPS. nih.gov This induction is regulated at the transcriptional level and involves the activation of transcription factors like NF-κB. nih.govasm.org However, the response to LPS can be cell-type specific, as LPS had no effect on beta-defensin expression in bovine alveolar macrophages, despite inducing TNF-alpha production. nih.govnih.gov In human airway epithelial cells, the induction of beta-defensins by LPS is also observed. oup.com
Peptidoglycan (PGN): Peptidoglycan, a component of the cell wall of both Gram-positive and Gram-negative bacteria, can also induce beta-defensin expression. mdpi.com Human beta-defensin 1 (DEFB1) is regulated by inflammatory mediators including lipopolysaccharide and peptidoglycans. spandidos-publications.com The induction of human beta-defensin 4A (DEFB4A) can be triggered by products of Gram-negative bacteria such as lipopolysaccharide and peptidoglycan. spandidos-publications.com
Table 2: Induction of Beta-Defensins by Microbial Components
| Microbial Component | Defensin | Cell/Tissue Type | Effect |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Tracheal Antimicrobial Peptide (TAP) | Bovine Tracheal Epithelial Cells nih.gov | Increased mRNA levels |
| Lipopolysaccharide (LPS) | Human Beta-Defensin 2 (hBD-2) | Human Airway Epithelial Cells oup.com | Stimulated expression |
| Lipopolysaccharide (LPS) | Bovine Beta-Defensins | Bovine Alveolar Macrophages nih.govnih.gov | No effect on expression |
| Peptidoglycan (PGN) | Human Beta-Defensin 1 (DEFB1) | Epithelial Cells spandidos-publications.com | Upregulated expression |
| Peptidoglycan (PGN) | Human Beta-Defensin 4A (DEFB4A) | Epithelial Cells spandidos-publications.com | Upregulated expression |
Modulation by Inflammatory Mediators (e.g., TNF-α, IFN-γ)
The expression of β-defensins is significantly influenced by pro-inflammatory cytokines, which are key signaling molecules in the immune response. Notably, Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) have been identified as potent inducers of β-defensin expression in various epithelial cells. frontiersin.orgscienceopen.comaai.org
Stimulation of keratinocytes with a combination of TNF-α and IFN-γ has been shown to induce the expression of human β-defensin 2 (hBD-2) and human β-defensin 3 (hBD-3). aai.org This induction is a critical part of the skin's defense mechanism against microbial invasion. While much of the research has focused on hBD-2 and hBD-3, the parallel regulatory mechanisms observed suggest a broader pattern of β-defensin modulation by these inflammatory mediators. For instance, in bovine tracheal epithelial cells, TNF-α stimulation leads to the upregulation of tracheal antimicrobial peptide (TAP), a bovine β-defensin. nih.gov
The induction of β-defensins by TNF-α and IFN-γ is often mediated through the activation of specific transcription factors and signaling pathways, which are discussed in the following sections. It is also noteworthy that the expression of some β-defensins can be negatively regulated by other cytokines, such as IL-4 and IL-13, which can inhibit the TNF-α and IFN-γ-induced expression. aai.orgnih.govasm.org This highlights the complex interplay of cytokines in fine-tuning the innate immune response.
Involvement of Signal Transduction Pathways
The transcriptional activation of the this compound gene is a complex process orchestrated by several interconnected signal transduction pathways. These pathways are typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) or by the presence of inflammatory cytokines.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone in the regulation of β-defensin expression. mdpi.compnas.org This pathway is activated by a wide range of stimuli, including bacterial components like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as TNF-α. aai.orgnih.gov The promoter regions of many β-defensin genes, including the human homologue of bovine TAP (tracheal antimicrobial peptide), contain consensus binding sites for NF-κB. nih.govasm.org
Upon stimulation, the NF-κB transcription factor, typically a heterodimer of p50 and p65 subunits, translocates to the nucleus and binds to these specific sites in the gene's promoter region, initiating transcription. nih.govresearchgate.net Studies have shown that the induction of β-defensin expression by LPS or TNF-α can be significantly reduced by inhibiting NF-κB activation. nih.gov For instance, the induction of human β-defensin 2 (hBD-2) in response to LPS is dependent on the activation of NF-κB. oup.com This signaling cascade is a fundamental mechanism for the rapid deployment of antimicrobial peptides at mucosal surfaces upon encountering a pathogenic threat. asm.org
The Nuclear Factor for Interleukin-6 (NF-IL-6), also known as C/EBPβ, is another transcription factor that plays a role in the regulation of β-defensin gene expression, often in concert with NF-κB. nih.govasm.org The promoter region of the bovine β-defensin gene, tracheal antimicrobial peptide (TAP), and its human homolog, human β-defensin 2 (hBD-2), contain consensus binding sites for NF-IL-6, often located near the NF-κB binding sites. nih.govasm.orgoup.com
While NF-κB activity is typically induced upon stimulation, NF-IL-6 binding activity can be constitutively present in the nuclei of some epithelial cells. asm.orgasm.org The interplay between NF-κB and NF-IL-6 is crucial for the full transcriptional activation of certain β-defensin genes in response to stimuli like LPS. nih.gov However, in some cellular contexts, the NF-IL-6 binding site may act as a repressor of basal transcription in the absence of a stimulus. oup.com This suggests a complex and cell-type-specific role for the NF-IL-6 pathway in modulating β-defensin expression.
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in initiating the innate immune response by recognizing microbial components. The signaling cascades initiated by TLRs are critical for the induction of β-defensin expression. mdpi.com Specifically, TLR2 and TLR4 are key players in this process.
TLR4 primarily recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, while TLR2 recognizes a variety of molecules from Gram-positive bacteria, such as peptidoglycan and lipoproteins. mdpi.comemjreviews.com The activation of both TLR2 and TLR4 can lead to the induction of β-defensin expression in epithelial cells. frontiersin.org For example, studies in bovine mammary glands have shown that mastitis, often caused by bacteria, leads to a significant increase in the mRNA abundance of β-defensin 5 (BNBD5), along with TLR2 and TLR4. asm.orgresearchgate.net This suggests a coordinated upregulation to combat the infection.
The signaling from TLRs typically converges on downstream pathways, most notably the NF-κB pathway, leading to the transcription of β-defensin genes. mdpi.com The expression of TLRs themselves can be dynamic, and their activation can be influenced by the specific microbial ligands present in different tissues. emjreviews.com
Beyond the canonical NF-κB pathway, other signaling molecules and pathways are also implicated in the regulation of β-defensin expression. Myeloid differentiation primary response 88 (MyD88) is a crucial adaptor protein that is utilized by most TLRs to transduce downstream signals. scienceopen.com Therefore, MyD88-dependent signaling is integral to TLR-mediated induction of β-defensins.
The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade. mdpi.com The induction of some β-defensins, such as human β-defensin 3 (hBD-3), appears to be mediated by the p38 pathway. nih.gov Furthermore, studies have shown that defensin treatment itself can modulate host defense peptide expression through the MyD88 and p38 pathways. dntb.gov.uanih.govnih.gov
The Janus kinase/signal transducer and activator of transcription (Jak/STAT) signaling pathway is also involved, particularly in response to cytokine stimulation. For instance, IFN-γ can induce β-defensin expression through the activation of STAT1. scienceopen.comasm.org The interplay between these pathways is complex; for example, the Th2 cytokines IL-4 and IL-13 can inhibit TNF-α/IFN-γ-induced β-defensin expression by activating STAT6, which in turn interferes with STAT1 and NF-κB signaling. scienceopen.comaai.orgnih.gov Recent research also points to the involvement of the Wnt, MyD88, p38, and Jak/STAT pathways in restoring intestinal host defense peptide expression. dntb.gov.uanih.govnih.govresearchgate.net
Hormonal Regulation (e.g., Androgens)
The expression of β-defensins in the male reproductive tract is subject to hormonal regulation, primarily by androgens. nih.gov This regulation is critical for maintaining the specialized immune environment of the epididymis, where sperm maturation occurs. nih.gov
Numerous β-defensin genes are expressed in a region-specific manner within the epididymis, and their expression levels are often dependent on androgens. nih.govnih.gov For instance, in mice, the expression of several epididymal β-defensins is downregulated following castration (androgen ablation) and can be restored with testosterone (B1683101) supplementation. nih.govresearchgate.net This indicates that androgens are essential for maintaining the normal expression of these defensins.
The androgenic regulation of β-defensins can be direct, involving the binding of the androgen receptor (AR) to androgen response elements (AREs) in the promoter regions of the defensin genes. nih.gov However, the regulation can also be indirect and may involve other testicular factors, highlighting the complexity of hormonal control in this tissue. nih.gov The cell- and tissue-specific nature of this regulation underscores the specialized roles of β-defensins in reproductive biology, linking innate immunity with fertility. nih.gov
Data Tables
Table 1: Modulation of Beta-Defensin Expression by Inflammatory Mediators
| Mediator | Effect on β-defensin Expression | Key Signaling Pathway(s) | Reference(s) |
| TNF-α | Induction | NF-κB, STAT1 | frontiersin.orgscienceopen.comaai.org |
| IFN-γ | Induction | STAT1, NF-κB | scienceopen.comaai.orgasm.org |
| IL-4 | Inhibition of TNF-α/IFN-γ induction | STAT6 | aai.orgnih.govasm.org |
| IL-13 | Inhibition of TNF-α/IFN-γ induction | STAT6 | aai.orgnih.govasm.org |
Table 2: Involvement of Signal Transduction Pathways in this compound Regulation
| Pathway | Key Molecules | Role in β-defensin Regulation | Reference(s) |
| NF-κB Pathway | NF-κB (p50/p65) | Transcriptional activation in response to LPS and cytokines | nih.govmdpi.compnas.org |
| NF-IL-6 Pathway | NF-IL-6 (C/EBPβ) | Co-activation with NF-κB; can be constitutive or repressive | nih.govasm.orgoup.com |
| Toll-like Receptor (TLR) Signaling | TLR2, TLR4 | Recognition of PAMPs leading to downstream pathway activation | frontiersin.orgmdpi.comasm.org |
| MyD88, p38, and Jak/STAT Signaling | MyD88, p38 MAPK, Jak, STAT1, STAT6 | Diverse roles in TLR and cytokine-mediated signaling | scienceopen.comaai.orgnih.govasm.orgmdpi.comdntb.gov.uanih.govnih.govresearchgate.net |
Table 3: Hormonal Regulation of Beta-Defensin Expression
| Hormone | Primary Site of Action | Effect on β-defensin Expression | Reference(s) |
| Androgens (e.g., Testosterone) | Male Reproductive Tract (Epididymis) | Induction and maintenance of expression | nih.govnih.govresearchgate.net |
| Estrogen | Female Reproductive Tract | Varied (induction or decrease depending on location) | frontiersin.org |
Developmental Regulation
The expression of beta-defensins is not static throughout an organism's life; it is often subject to developmental regulation, with expression levels changing at different life stages. For instance, in macaques, various beta-defensins show unique patterns of expression during development. Some are specifically expressed during puberty and in adults, while others are present at earlier stages, suggesting roles in the growth and maintenance of epithelial tissues. nih.gov This temporal regulation may be linked to different functions required at various developmental milestones. nih.gov In bovine embryos, the expression of certain beta-defensins has been observed as early as the 8-cell stage, which was initially thought to indicate a role in development. frontiersin.org However, it is now plausible that this early expression may be involved in regulating the microbiome inherited from the mother. frontiersin.org The regulation of beta-defensin expression can also be influenced by hormonal changes associated with development, such as androgens during sexual maturation, which can modulate their expression in a cell- and tissue-specific manner. nih.govphysiology.org
Differential Expression of this compound in Response to Environmental Cues and Pathogens
The expression of this compound, like other beta-defensins, is not constitutive but is dynamically regulated by a variety of external stimuli, including the presence of pathogens and dietary factors. This differential expression is a key feature of its role in the innate immune system.
Alterations in Expression During Infection
The expression of beta-defensins is significantly altered during infection as part of the host's innate immune response. These antimicrobial peptides are produced by epithelial cells upon contact with pathogens like bacteria and viruses, as well as inflammatory cytokines. frontierspartnerships.org For example, human beta-defensin 2 (hBD-2) is produced by epithelial cells after exposure to bacteria, viruses, or cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). frontierspartnerships.orgmedrxiv.org The regulation of this response is complex, involving signaling pathways like the NF-κB and MAPK pathways. frontierspartnerships.orgmdpi.com
Infection with the protozoan parasite Cryptosporidium parvum has been shown to differentially regulate beta-defensin gene expression in both human and murine models. asm.org Specifically, while the expression of human beta-defensin 1 (hBD-1) is downregulated, the expression of hBD-2 is induced by the infection. asm.org This induction of hBD-2 is significant not only for its direct antimicrobial activity but also for its ability to attract immune cells like dendritic cells and T-cells to the site of infection. asm.org
The table below summarizes the differential expression of beta-defensins in response to various pathogens.
| Pathogen/Stimulus | Host/Cell Model | Beta-Defensin(s) Affected | Observed Expression Change | Reference(s) |
| Bacteria, Viruses, Cytokines (IL-1, TNF-α) | Human Epithelial Cells | hBD-2 | Upregulation | frontierspartnerships.orgmedrxiv.org |
| Cryptosporidium parvum | Human (HT29 cells) & Murine Models | hBD-1 | Downregulation | asm.org |
| Cryptosporidium parvum | Human (HT29 cells) | hBD-2 | Upregulation | asm.org |
| Escherichia coli, LPS | Bovine Mammary Gland | Beta-defensins | Upregulation | mdpi.com |
| Staphylococcus aureus, LTA | Bovine Mammary Gland | Beta-defensins | Less significant upregulation compared to E. coli | mdpi.com |
Downregulation in Specific Pathogenic Conditions (e.g., SARS-CoV-2 infection)
During infection with SARS-CoV-2, the virus that causes COVID-19, a notable downregulation of several beta-defensin genes has been observed. nih.govmedrxiv.org This suggests that the innate immunity provided by these peptides may be compromised, potentially contributing to the progression of the disease. medrxiv.orgmedrxiv.org Studies analyzing nasopharyngeal/oropharyngeal swab samples from SARS-CoV-2 positive and negative individuals found that genes for several beta-defensins, including human beta-defensin 2 (hBD-2), were significantly downregulated in infected patients. frontierspartnerships.orgnih.gov
| Gene | Condition | Finding | Reference(s) |
| DEFB4A/B (hBD-2), DEFB103A (hBD-3), DEFB106B, DEFB107B | SARS-CoV-2 Infection | Significantly downregulated in infected patients. | frontierspartnerships.orgnih.gov |
| DEFA5 (HD-5), DEFA6 (HD-6) | SARS-CoV-2 Infection (Nasopharyngeal/oropharyngeal samples) | Not expressed. | frontierspartnerships.org |
Influence of Dietary Factors on Expression (e.g., Western-style diet in mice)
Dietary factors can significantly influence the expression of beta-defensins. For example, a Western-style diet (WSD), typically high in fat and sugar, has been shown to alter the expression of host defense peptides in the ileum of mice. mdpi.com This diet can lead to Paneth cell dysfunction, which are key producers of alpha-defensins in the small intestine. mdpi.com
In mice fed a WSD, there is a notable disruption in the expression of intestinal host defense peptides. mdpi.com However, oral administration of human α-defensin 5 (HD5) and human β-defensin 2 (hBD2) has been shown to restore the expression of these peptides. mdpi.com This suggests that dietary choices can impact the gut's first line of defense, and that supplementation with specific defensins could potentially mitigate these effects. Furthermore, a high-fat diet in rats has been shown to upregulate the expression of cardiac beta-defensins, indicating that dietary influences on defensin expression are not limited to the gut. scirp.orgresearchgate.net
The table below summarizes the influence of dietary factors on the expression of defensins.
Molecular Mechanisms of Action of Beta Defensin 5
Beta-defensins are a class of small, cationic antimicrobial peptides that constitute a vital component of the innate immune system in vertebrates. wikipedia.org Their primary role is to provide a first line of defense against a wide array of pathogens at epithelial surfaces. prospecbio.comebi.ac.uk The antimicrobial activity of beta-defensins, including Beta-defensin 5 (BD-5), is multifaceted, involving direct interaction with microbial membranes and, in some cases, interference with internal cellular functions. While much of the detailed mechanistic work has been conducted on the beta-defensin family as a whole or on specific members like human beta-defensin 2 (hBD-2) and 3 (hBD-3), these principles are understood to extend to other family members like BD-5.
Initial Electrostatic Attraction to Microbial Membranes
The initial step in the antimicrobial action of beta-defensins is their rapid attraction and binding to the surface of microorganisms. nih.govresearchgate.net This interaction is primarily driven by electrostatic forces. pnas.org Beta-defensins are characteristically cationic, possessing a net positive charge due to a high content of basic amino acid residues such as arginine and lysine (B10760008). nih.gov Conversely, microbial membranes are typically anionic, carrying a net negative charge. wikipedia.org
This negative charge on microbial surfaces is contributed by specific molecules:
Gram-negative bacteria: The outer membrane is rich in lipopolysaccharides (LPS). wikipedia.orgnih.gov
Gram-positive bacteria: The cell wall contains teichoic and lipoteichoic acids (LTA). wikipedia.orgnih.gov
Fungal and bacterial membranes: Anionic phospholipids (B1166683) like phosphatidylglycerol and cardiolipin (B10847521) are present. nih.govresearchgate.net
This charge difference creates a strong electrostatic affinity, causing the cationic beta-defensins to accumulate on the microbial surface. nih.govpnas.org In contrast, mammalian cell membranes are composed mainly of neutral zwitterionic phospholipids (e.g., phosphatidylcholine, sphingomyelin) and cholesterol, resulting in a surface with a much lower net negative charge. nih.govpnas.org This charge discrimination is a key factor in the selective targeting of microbial cells over host cells. The salt-dependent nature of most defensin (B1577277) activity underscores the critical role of these electrostatic interactions. pnas.org
| Membrane Component | Associated Microorganism | Charge Contribution |
| Lipopolysaccharide (LPS) | Gram-negative bacteria | Anionic |
| Lipoteichoic Acid (LTA) | Gram-positive bacteria | Anionic |
| Phosphatidylglycerol | Bacteria, Fungi | Anionic |
| Cardiolipin | Bacteria | Anionic |
| Phosphatidylcholine | Mammalian cells | Zwitterionic (Neutral) |
| Sphingomyelin | Mammalian cells | Zwitterionic (Neutral) |
Membrane Disruption and Permeabilization
Following the initial binding, beta-defensins disrupt the structural integrity of the microbial membrane, leading to permeabilization and cell death. ebi.ac.uknih.gov The amphipathic nature of these peptides, which have both hydrophobic and charged regions, allows them to insert into the lipid bilayer of the pathogen's membrane. ebi.ac.uknih.gov This insertion process is described by several proposed models.
Several models have been proposed to explain how beta-defensins compromise membrane integrity. The primary models include the barrel-stave, toroidal pore, and carpet models. nih.govfrontiersin.orgmdpi.com
Barrel-Stave Model: In this model, defensin peptides insert perpendicularly into the membrane and aggregate to form a barrel-like channel or pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the inside of the pore, creating a channel through which ions and cellular contents can leak out. nih.govmdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the peptides associate with the phospholipid head groups, forcing the lipid monolayer to bend continuously through the pore. This creates a "toroid" structure where the pore is lined by both the peptides and the lipid head groups. nih.govmdpi.compnas.org
Carpet Model: In this non-pore-forming model, the defensin peptides accumulate on the surface of the microbial membrane, oriented parallel to the lipid bilayer, forming a "carpet-like" layer. nih.govmdpi.comtulane.edu Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to its micellization and disintegration without forming discrete, stable pores. frontiersin.orgmdpi.com
While these models provide a framework, it is believed that different defensins may act via different mechanisms, or a combination thereof, depending on the specific peptide and the target membrane composition. nih.gov The tertiary structure of human beta-defensins (HBDs) is sometimes considered less favorable for classic pore formation, suggesting that membrane destabilization might occur through mechanisms like the carpet model. plos.org
A direct consequence of membrane permeabilization and the formation of pores or defects is the rapid depolarization of the transmembrane potential. nih.gov The formation of ion channels allows an uncontrolled flux of ions (such as K+) down their electrochemical gradients, which dissipates the membrane potential essential for cellular processes. wikipedia.orgmdpi.com This loss of potential disrupts vital functions coupled to the membrane, including ATP synthesis and active transport, contributing significantly to cell death. mdpi.com Studies on various defensins confirm that depolarization is a key event in their antimicrobial action. wikipedia.orgasm.org
Interference with Intracellular Processes
While membrane disruption is a primary mechanism, there is growing evidence that some beta-defensins can translocate across the microbial membrane to act on intracellular targets. nih.govmdpi.com This represents a secondary or parallel mechanism of killing that does not rely solely on membrane lysis.
Once inside the cell, defensins can interfere with essential metabolic pathways. mdpi.com Reported intracellular activities for various defensins include:
Inhibition of Nucleic Acid Synthesis: Some defensins can bind to DNA and RNA, interfering with replication and transcription. mdpi.comasm.org For example, ostrich-derived β-defensins have been shown to inhibit DNA in target bacteria. asm.org
Inhibition of Protein Synthesis: Antimicrobial peptides can target and destabilize ribosomes or otherwise block the translation process. mdpi.comasm.org
Inhibition of Enzyme Activity: Defensins have been shown to inhibit various cellular enzymes, disrupting critical metabolic functions. asm.orgimmunopathol.com
Blocking of Cell Wall Synthesis: Some defensins can directly inhibit the synthesis of cell wall components from within the cell. mdpi.com
A study on a chimeric peptide derived from human beta-defensin 3 and 4 suggested it may have the ability to interfere with the intracellular colonization of bacteria. frontiersin.org Similarly, studies on porcine β-defensin 5 (pBD-5) indicate it has an immunomodulatory effect on the host's metabolic and immune-related pathways, such as the toll-like receptor (TLR) and NOD-like receptor (NLR) signaling pathways, rather than demonstrating direct antimicrobial killing of certain pathogens in vitro. nih.gov This suggests that some beta-defensins may have evolved complex functions beyond direct microbial lysis, contributing to host defense through modulation of the host response.
Inhibition of Nucleic Acid Synthesis
Beyond membrane disruption, defensins can exert their antimicrobial effects by targeting intracellular components. mdpi.com Once the bacterial membrane is permeabilized, defensins can gain access to the cytoplasm and interfere with vital cellular functions. academie-sciences.fr For this compound specifically, it has been reported that the peptide can bind to microbial DNA, which may lead to the inhibition of cell replication. tandfonline.com This interaction with negatively charged nucleic acids is a proposed mechanism by which various antimicrobial peptides can cause microbial death, complementing the damage inflicted on the cell membrane. academie-sciences.frnih.gov The process is often observed to coincide with membrane permeabilization, suggesting a multi-pronged attack on the pathogen. academie-sciences.fr
Disruption of Cell Wall Biosynthesis
While the primary mechanism of defensins involves membrane permeabilization, interference with cell wall synthesis represents another critical mode of action for some members of the beta-defensin family. nih.govmdpi.com For instance, human beta-defensin 3 (hBD-3) has been shown to specifically inhibit the cell wall biosynthesis pathway in staphylococci. asm.org This is achieved by interfering with the late, membrane-bound stages of peptidoglycan synthesis, leading to the accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide, in the cytoplasm. asm.org This specific targeting of the cell wall biosynthesis complex is a potent antimicrobial strategy. researchgate.net Although this mechanism has been detailed for hBD-3, it represents a potential mode of action for other cationic defensins that can disrupt highly organized, membrane-bound enzyme complexes. researchgate.net
Interference with Electron Transport Chain
The disruption of bacterial energy metabolism is another potential mechanism of action for cationic antimicrobial peptides. Some peptides have been found to interfere directly with components of the electron transport chain. asm.org The antibiotic activity of peptides like human beta-defensin 3 (hBD-3) against Staphylococcus aureus is proposed to be based on interference with the organization of membrane-bound multienzyme machineries, which includes the electron transport chain. researchgate.net This disruption can lead to a breakdown in energy production and contribute to rapid cell death. While this has been specifically studied in other defensins, it is considered a possible mechanism for related cationic peptides that target the bacterial membrane and its associated functions. nih.govasm.org
Broad-Spectrum Activity of this compound
This compound exhibits potent antimicrobial activity against a wide array of microorganisms, including both Gram-negative and Gram-positive bacteria. uniprot.orgtandfonline.com Its effectiveness is a cornerstone of its function in maintaining sterility and defending mucosal surfaces. uniprot.org
Activity Against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, S. typhimurium)
This compound demonstrates significant bactericidal effects against several medically important Gram-negative bacteria. uniprot.org Studies using recombinant human intestinal defensin 5 (rHD-5) have confirmed its microbicidal activity against Escherichia coli and Salmonella typhimurium. nih.govasm.org In vivo studies have further underscored its importance, showing that transgenic mice expressing human this compound were markedly resistant to oral infection by virulent S. typhimurium. nih.govacademie-sciences.fr The peptide's activity is, however, sensitive to environmental conditions. For example, its efficacy against S. typhimurium is significantly reduced in the presence of high salt concentrations, with activity being abolished at 100 mM NaCl. nih.govasm.org Some studies have reported that recombinant HBD5 expressed in E. coli shows activity that is suppressed by NaCl. nih.gov
| Organism | Peptide Concentration | Condition | Observed Effect | Source |
|---|---|---|---|---|
| E. coli | Not Specified | Standard Assay | Antimicrobial activity confirmed. | uniprot.org |
| P. aeruginosa | Not Specified | Standard Assay | Antimicrobial activity confirmed. | uniprot.org |
| S. typhimurium | 100 µg/ml | 0 mM NaCl | >99% decrease in CFU. | nih.govasm.org |
| S. typhimurium | 100 µg/ml | 100 mM NaCl | Activity abolished (growth inhibitory only). | nih.govasm.org |
| S. typhimurium | Not Specified | In vivo (transgenic mouse model) | Marked resistance to oral challenge. | nih.gov |
Activity Against Gram-Positive Bacteria (e.g., S. aureus, E. faecalis, L. monocytogenes)
The antimicrobial spectrum of this compound also extends to Gram-positive bacteria. It has been shown to be active against Listeria monocytogenes, Staphylococcus aureus, and Enterococcus faecium (a species related to Enterococcus faecalis). uniprot.org Unlike its activity against S. typhimurium, the bactericidal action of rHD-5 against L. monocytogenes persists even at physiological salt concentrations (100 mM NaCl). nih.govasm.org
The activity of this compound against S. aureus has yielded some conflicting results in the literature. Several sources confirm its antimicrobial activity against S. aureus. uniprot.orgmdpi.com However, other studies, particularly those involving recombinant HBD5 produced in E. coli, have reported limited to no activity against S. aureus under the tested conditions. tandfonline.comnih.gov This discrepancy may be due to differences in experimental conditions, peptide synthesis and folding, or the specific bacterial strains used.
| Organism | Peptide Concentration | Condition | Observed Effect | Source |
|---|---|---|---|---|
| L. monocytogenes | Not Specified | Standard Assay | Microbicidal activity confirmed. | nih.govasm.org |
| L. monocytogenes | 100 µg/ml | 100 mM NaCl | Bactericidal activity maintained. | nih.govasm.org |
| S. aureus | Not Specified | Standard Assay | Antimicrobial activity confirmed. | uniprot.orgmdpi.com |
| S. aureus | Not Specified | Recombinant peptide assay | No antimicrobial activity observed. | tandfonline.comnih.gov |
| E. faecium | Not Specified | Standard Assay | Antimicrobial activity confirmed. | uniprot.org |
Antiviral Activity (e.g., HIV-1, Herpesviruses, Influenza viruses)
The antiviral activities of defensins are complex and can involve direct interaction with viral particles or modulation of host cell functions. nih.gov
HIV-1: The role of defensins in HIV-1 infection is multifaceted. While some beta-defensins, like hBD-2 and hBD-3, can suppress HIV-1 replication, human alpha-defensin 5 (HD5) has been reported to paradoxically enhance HIV-1 infectivity under certain conditions. researchgate.netasm.orgmdpi.com This enhancement is structure-dependent and involves the aggregation of virus particles, which promotes their attachment to target cells. mdpi.com Conversely, under serum-free conditions, which may better mimic mucosal environments, HD5 has been shown to inhibit HIV-1 infection of primary CD4+ T lymphocytes by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the cellular receptor CD4. plos.org Human beta-defensins, on the other hand, appear to suppress viral replication by altering cellular functions rather than directly targeting the virions. researchgate.netasm.org
Herpesviruses: Human alpha-defensin 5 (HD5) has demonstrated the ability to inhibit herpes simplex virus (HSV) infection. plos.orgnih.gov The antiviral mechanism of HD5 against HSV-2 involves post-entry effects, interfering with viral gene expression and DNA replication. mdpi.com Some beta-defensins, however, may be exploited by herpesviruses. For instance, equine beta-defensins can be resisted by equine herpesvirus type 1 (EHV1) and may even facilitate viral aggregation and infection. nih.gov
Influenza Viruses: Defensins can neutralize influenza A virus (IAV). aai.org Human alpha-defensin 5 (HD5) displays viral neutralizing activity against IAV. aai.org The mechanism can involve blocking the interaction between the influenza glycoprotein hemagglutinin and the cellular receptor, sialic acid. biomolther.org While alpha-defensins and retrocyclins show strong neutralizing activity, human beta-defensins have been reported to have less potent neutralizing effects on IAV. aai.org
Table 2: Antiviral Spectrum of Human Defensin 5 (alpha and beta)
| Virus | Defensin Type | Observed Effect | Mechanism of Action | Citations |
|---|---|---|---|---|
| HIV-1 | Human α-defensin 5 (HD5) | Inhibition (serum-free) or Enhancement | Inhibition: Interferes with gp120-CD4 interaction. Enhancement: Aggregates virus particles, promoting attachment. | researchgate.netmdpi.complos.org |
| Human β-defensins | Inhibition | Suppresses viral replication via alteration of cellular functions. | researchgate.netasm.org | |
| Herpesviruses (HSV) | Human α-defensin 5 (HD5) | Inhibition | Post-entry inhibition of viral gene expression and DNA replication. | mdpi.complos.orgnih.gov |
| Influenza A Virus | Human α-defensin 5 (HD5) | Neutralization | Binds to viral glycoproteins, blocking cellular receptor interaction. | aai.orgbiomolther.org |
| Human β-defensins | Less potent neutralization | Direct interaction with the virus. | aai.org |
Antiparasitic Activity (e.g., Plasmodium yoelii, Toxoplasma gondii)
Defensins also play a role in the defense against parasitic protozoa.
Plasmodium yoelii : Human alpha-defensin 5 (HD5) has been shown to inhibit the development of the malaria parasite Plasmodium yoelii in its mosquito vector, Anopheles stephensi. mdpi.comnih.govnih.govresearchgate.net Injection of HD5 into mosquitoes significantly reduced the number of oocysts. mdpi.comnih.gov The mechanism appears to be indirect, involving the stimulation of the mosquito's own innate immune system. HD5 treatment upregulates the expression of key immune effectors in the mosquito, such as TEP1 and components of the Toll signaling pathway (MyD88 and Rel1). mdpi.comnih.gov
Toxoplasma gondii : Human alpha-defensin 5 (HD5) exhibits direct parasiticidal activity against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govmdpi.com Exposure of T. gondii tachyzoites to HD5 leads to their aggregation and a significant reduction in viability in a concentration-dependent manner. nih.gov Pre-incubation of tachyzoites with HD5 significantly reduces their ability to infect host cells. nih.gov Other studies on defensin-like peptides suggest that they can kill T. gondii by forming pores in the parasite's membrane. frontiersin.org In contrast, some beta-defensins, like human beta-defensin 2 (hBD-2), have also been found to be active against T. gondii, with their expression being stimulated by less virulent strains of the parasite. mdpi.com
Antimicrobial Specificity and Resistance Mechanisms
Strain-Specific Activity
The effectiveness of defensins can vary significantly between different species and even between different strains of the same microbial species. asm.org For example, human alpha-defensin 5 (HD5) is more effective at killing Staphylococcus aureus ATCC 29213 than human neutrophil peptides 1-3, while the reverse is true for S. aureus ATCC 25923. nih.gov This strain-specific activity can be attributed to variations in the microbial surface structures, such as the composition of the cell wall or membrane. asm.org For instance, differences in the lipopolysaccharide (LPS) or lipooligosaccharide (LOS) structures between bacterial strains can influence their susceptibility to defensins. asm.org
Microbial Resistance Strategies (e.g., protease overexpression, surface modification)
Pathogens have evolved various strategies to counteract the antimicrobial effects of defensins. nih.govnih.gov These resistance mechanisms can be either passive (constitutive) or adaptive (inducible). nih.gov
One common strategy is the overexpression of proteases that can degrade defensins. For example, the resistance of Porphyromonas gingivalis to certain beta-defensins has been linked to its production of a wide array of proteolytic enzymes. asm.org
Another key resistance mechanism is the modification of microbial surface structures to reduce the net negative charge, thereby repelling the cationic defensins. nih.gov This can be achieved by altering cell wall components like teichoic acids in Gram-positive bacteria or modifying the lipid A portion of LPS in Gram-negative bacteria. nih.gov Furthermore, some pathogens can suppress or resist defensins by entering a dormant metabolic state or by colonizing environments with high salt concentrations that inhibit defensin activity. nih.gov
Immunomodulatory Functions of this compound
Beyond their direct antimicrobial actions, beta-defensins are potent immunomodulators that bridge the innate and adaptive immune systems. nih.govoup.com Avian this compound (AvBD5) from chickens has been shown to modulate host immune systems by inducing the expression of various cytokines and stimulating key signaling pathways. nih.govresearchgate.net
In a chicken macrophage cell line, AvBD5 was found to induce the production of Th1, Th2, and Th17 cytokines. nih.govresearchgate.net This indicates a broad-ranging influence on the direction of the adaptive immune response. The mechanism for this induction involves the stimulation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically through the activation of ERK1/2 and p38 molecules. nih.govresearchgate.net Furthermore, AvBD5 stimulates MyD88, a key adaptor protein in many Toll-like receptor (TLR) signaling pathways, and CD40, a costimulatory protein found on antigen-presenting cells that is essential for their activation. nih.govresearchgate.net
Human beta-defensins can also act as chemoattractants for various immune cells, including immature dendritic cells and T-lymphocytes, often by interacting with chemokine receptors like CCR6. mdpi.com They can also modulate TLR signaling and influence macrophage differentiation. oup.com Some beta-defensins have even been shown to have anti-inflammatory properties, capable of inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α under certain conditions. oup.com This dual functionality allows beta-defensins to not only participate in the initial clearance of pathogens but also to help shape the subsequent, more specific adaptive immune response.
Table 3: Immunomodulatory Functions of Avian this compound
| Cell Type | Signaling Pathway/Molecule Stimulated | Downstream Effect | Citations |
|---|---|---|---|
| Chicken Macrophages (HD11 cell line) | MAPK (ERK1/2, p38) | Induction of Th1, Th2, and Th17 cytokines | nih.govresearchgate.net |
| MyD88 | Regulation of immune systems | nih.govresearchgate.net | |
| CD40 | Regulation of immune systems | nih.govresearchgate.net |
Chemoattraction of Immune Cells
Beta-defensins are widely acknowledged to function as "alarmins," endogenous molecules that signal tissue damage and recruit immune cells to bridge the innate and adaptive immune responses. frontiersin.org They act as chemokines, attracting various immune cells to sites of infection or inflammation. nih.govfrontiersin.org However, specific chemotactic activity for many beta-defensins, including this compound, has not been extensively documented. While general statements suggest beta-defensins attract cells like immature dendritic cells and memory T cells, direct experimental evidence for this compound is often lacking in peer-reviewed literature. thermofisher.comthermofisher.commybiosource.comprospecbio.com
Table 1: Documented Chemotactic Targets of Human Beta-Defensins This table summarizes findings for well-studied beta-defensins to provide context for the current understanding of the family's function. Note the absence of specific data for this compound.
| Immune Cell Type | hBD-1 | hBD-2 | hBD-3 | hBD-4 | This compound (DEFB105A) |
| Immature Dendritic Cells | Yes nih.gov | Yes frontiersin.orgnih.gov | Yes nih.gov | No | Not Reported |
| Memory T Cells | Yes nih.gov | Yes frontiersin.orgnih.gov | Yes nih.gov | No | Not Reported |
| Monocytes / Macrophages | No | No | Yes nih.govle.ac.uk | Yes nih.gov | Not Reported |
| Activated Neutrophils | No | Yes nih.gov | Yes spandidos-publications.comnih.gov | No | Not Reported |
| Mast Cells | No | Yes | Yes | No | Not Reported |
Immature Dendritic Cells
Immature dendritic cells (DCs) are critical antigen-presenting cells that initiate adaptive immunity. Several beta-defensins, notably hBD-1, -2, and -3, are known to be potent chemoattractants for immature DCs. frontiersin.orgnih.gov This action serves to recruit these cells to sites of microbial invasion, facilitating antigen uptake and presentation. jmb.or.kr While product information for commercially available recombinant this compound often states that the beta-defensin family attracts immature DCs, specific studies confirming this function for this compound are not prominently available in the scientific literature. thermofisher.comthermofisher.commybiosource.comprospecbio.com
Memory T Cells (CD4+ T cells)
The recruitment of memory T cells is a key feature of a targeted and rapid adaptive immune response. Like with dendritic cells, hBD-1, -2, and -3 have been demonstrated to be chemotactic for memory T cells, particularly those expressing the CCR6 receptor. frontiersin.orgnih.gov This function highlights the role of beta-defensins in shaping adaptive immune responses. nih.gov For this compound specifically, while it is part of the broader family of chemoattractant peptides, direct experimental evidence of its ability to recruit memory T cells is not well-established. thermofisher.comthermofisher.commybiosource.comprospecbio.com
Monocytes and Macrophages
Monocytes and their differentiated counterparts, macrophages, are vital for phagocytosis and inflammatory signaling. Unlike the attraction of dendritic and T cells, the chemoattraction of monocytes and macrophages by beta-defensins appears to be more specific. Human Beta-defensin 3 and hBD-4 have been identified as chemoattractants for monocytes. nih.govle.ac.uk There is currently a lack of specific research demonstrating a similar chemotactic role for this compound toward these myeloid cells.
Activated Neutrophils
Neutrophils are first responders in the innate immune system. Certain beta-defensins can recruit these cells; for instance, hBD-2 attracts neutrophils that have been primed by inflammatory signals like TNF-α, and hBD-3 is also chemotactic for neutrophils. spandidos-publications.comnih.govnih.gov This directed migration enhances the local antimicrobial response. The specific effect of this compound on activated neutrophil migration has not been reported.
Mast Cells
Mast cells, known for their role in allergic reactions and host defense, can be activated and recruited by some beta-defensins. wikipedia.org This interaction can lead to the release of inflammatory mediators. While this function has been described for other members of the defensin family, a specific chemotactic or activating role for this compound on mast cells has not been characterized.
Receptor-Mediated Signaling
The chemotactic and immunomodulatory functions of beta-defensins are mediated through their interaction with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) such as chemokine receptors. genecards.org The binding of a defensin to its receptor initiates intracellular signaling cascades that lead to cell migration and activation.
The receptor usage by different beta-defensins can vary, which accounts for their distinct effects on different immune cell populations. For example, the chemoattractant effects of hBD-2 on immature dendritic cells and memory T cells are largely mediated by the C-C chemokine receptor 6 (CCR6). frontiersin.org In contrast, hBD-3 can signal through both CCR6 and C-C chemokine receptor 2 (CCR2) to attract monocytes. le.ac.ukroyalsocietypublishing.org Some beta-defensins have also been shown to interact with Toll-like receptors (TLRs), such as the interaction of hBD-2 with TLR4, to induce dendritic cell maturation. frontiersin.org
For this compound, the specific receptor or receptors it may use to exert any potential immunomodulatory effects have not been identified. The signaling pathways activated by this particular defensin remain an area for future investigation.
Table 2: Known Receptors for Human Beta-Defensins This table highlights the receptors identified for other beta-defensins, underscoring the current gap in knowledge for this compound.
| Receptor | Ligand(s) | Primary Cell Types | Signaling Outcome |
| CCR6 | hBD-1, hBD-2, hBD-3 | Immature Dendritic Cells, Memory T Cells, Neutrophils | Chemotaxis frontiersin.orgnih.govnih.gov |
| CCR2 | hBD-3, hBD-4 | Monocytes, Macrophages | Chemotaxis le.ac.ukroyalsocietypublishing.org |
| TLR1/2 | hBD-3 | Monocytes, Dendritic Cells | Cell Activation |
| TLR4 | hBD-2 | Dendritic Cells, CD4+ T Cells | Cell Maturation and Proliferation frontiersin.org |
| Unknown | This compound | N/A | N/A |
Chemokine Receptors (e.g., CCR6, CCR2)
Beta-defensins are recognized for their ability to act as chemoattractants for various immune cells, a function mediated by their interaction with chemokine receptors. This structural and functional similarity to chemokines allows them to recruit immune cells to sites of infection or inflammation. jmb.or.kr
CCR6: Human beta-defensins have been shown to be chemotactic for immature dendritic cells and memory T cells, which preferentially express the C-C chemokine receptor 6 (CCR6). researchgate.netnih.gov This interaction is crucial for initiating an adaptive immune response by recruiting these key antigen-presenting and memory cells to the site of microbial invasion. researchgate.netnih.gov The binding of beta-defensins to CCR6 can be competitively displaced by the receptor's natural ligand, the chemokine LARC (CCL20). researchgate.netnih.gov The chemotactic effect induced by beta-defensins through CCR6 is sensitive to pertussis toxin, indicating the involvement of a Gαi protein-coupled receptor signaling pathway. researchgate.netnih.gov Some studies suggest that certain beta-defensins can also attract CD4+ T cells and dendritic cells through a CCR6-independent mechanism, implying the existence of other, yet unidentified, receptors. mdpi.comfrontiersin.org
CCR2: In addition to CCR6, some human and mouse beta-defensins have been identified as ligands for the C-C chemokine receptor 2 (CCR2). frontiersin.orgnih.gov CCR2 is primarily expressed on monocytes, macrophages, and some neutrophils. nih.gov The interaction with CCR2 allows beta-defensins to induce the migration of these cell types. nih.govkarger.com Studies have shown that beta-defensin fusion proteins can bind to CCR2-transfected cells and induce their migration in a dose-dependent manner. nih.gov Furthermore, pre-incubation of human monocytes with the natural CCR2 ligand, CCL2 (also known as MCP-1), can block the chemotactic effect of beta-defensins, and vice versa, demonstrating a competitive binding relationship. nih.gov The interaction of beta-defensin DEFB106A/DEFB106B with CCR2 may be dependent on specific tyrosine sulfation of the receptor. uniprot.org
Table 1: this compound and its Interaction with Chemokine Receptors
| Receptor | Interacting Beta-Defensins (Examples) | Key Functions | References |
|---|---|---|---|
| CCR6 | Human β-defensin-2, Human β-defensin-3 | Chemoattraction of immature dendritic cells and memory T cells. | researchgate.netnih.govfrontiersin.org |
| CCR2 | Human β-defensin-2, Human β-defensin-3, Mouse β-defensin 4, Mouse β-defensin 14 | Chemoattraction of monocytes, macrophages, and neutrophils. | frontiersin.orgnih.govkarger.com |
Toll-like Receptors (e.g., TLR4)
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a central role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Some beta-defensins can directly interact with and activate TLRs, thereby initiating downstream signaling cascades that lead to an inflammatory response and immune cell activation.
TLR4: Murine beta-defensin 2 has been identified as an endogenous ligand for Toll-like receptor 4 (TLR4). researchgate.net This interaction can induce the maturation of immature dendritic cells, leading to the upregulation of co-stimulatory molecules. researchgate.netfrontiersin.org In cattle, mastitis, an inflammatory condition of the mammary gland, leads to a significant increase in the mRNA levels of both bovine this compound (BNBD5) and TLR4, suggesting a coordinated response to infection. asm.orgnih.gov The activation of TLR4 by beta-defensins can trigger signaling pathways that involve the adaptor protein MyD88 and lead to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com
Linking Innate and Adaptive Immunity
A critical function of beta-defensins is their ability to act as a bridge between the innate and adaptive immune systems. jmb.or.krfrontiersin.orgoup.com This is primarily achieved through their capacity to recruit and activate professional antigen-presenting cells (APCs), such as dendritic cells (DCs). jmb.or.krmdpi.com
By acting as chemoattractants for immature DCs and memory T cells through receptors like CCR6, beta-defensins facilitate the migration of these cells to sites of infection. researchgate.netnih.govfrontiersin.org Once at the site, DCs can be activated and matured by beta-defensins, partly through TLR signaling. frontiersin.orgmdpi.com These mature DCs are then capable of processing and presenting antigens to naive T cells, thereby initiating a specific and long-lasting adaptive immune response. jmb.or.kr This recruitment and activation of APCs is a key step in the transition from a non-specific innate response to a highly specific adaptive response. oup.com
Modulation of Inflammatory Responses
Beta-defensins are not only involved in initiating inflammatory responses but also in modulating their intensity and character. This is achieved through the induction and regulation of various cytokines and co-stimulatory molecules, as well as by dampening certain pro-inflammatory pathways.
Cytokine Induction and Regulation (e.g., IL-8, IL-17, IL-22, TNF-α)
Beta-defensins can influence the production of a wide array of cytokines, which are key signaling molecules in the immune system.
IL-8: Human defensin 5 (HD-5) has been shown to induce the secretion of the chemokine Interleukin-8 (IL-8) from intestinal epithelial cells in a concentration- and structure-dependent manner. nih.gov This effect can be synergistically enhanced in the presence of Tumor Necrosis Factor-alpha (TNF-α). nih.gov
IL-17 and IL-22: The cytokines Interleukin-17 (IL-17) and Interleukin-22 (IL-22), primarily produced by Th17 cells, can in turn induce the expression of beta-defensins in keratinocytes. frontiersin.orgnih.gov IL-17 and IL-22 can act synergistically to enhance the expression of beta-defensin 2. nih.gov This creates a positive feedback loop that amplifies the local inflammatory and antimicrobial response. frontiersin.orgresearchgate.net IL-17C can also upregulate the expression of human beta-defensin 2. mdpi.com
TNF-α: TNF-α is a potent inflammatory cytokine that can induce the expression of some beta-defensins. scienceopen.com Conversely, some beta-defensins can modulate the cellular response to TNF-α, as seen with the synergistic induction of IL-8 by HD-5 and TNF-α. nih.gov IL-17 and TNF-α can also synergistically induce the production of beta-defensin 3 in keratinocytes. nih.gov
Regulation of Co-stimulatory Molecules
The activation of T cells by APCs requires not only the presentation of an antigen but also the presence of co-stimulatory signals. Beta-defensins can modulate the expression of these crucial co-stimulatory molecules on the surface of APCs.
Human beta-defensin 3 (hBD-3) has been shown to induce the upregulation of the co-stimulatory molecules CD80 and CD86 on monocytes and myeloid dendritic cells. frontiersin.orgpnas.org This induction is dependent on TLR1/2 signaling. frontiersin.org The increased expression of these molecules enhances the ability of APCs to activate T cells. frontiersin.org However, some studies have reported that while hBD-3 induces CD86 expression, it does not affect CD80 expression. frontiersin.org Another study found that human neutrophil peptides (HNPs), a type of alpha-defensin, enhanced the expression of CD40 on B cells but downregulated CD86 expression. pnas.org
Table 2: Regulation of Co-stimulatory Molecules by Beta-Defensins
| Beta-Defensin | Co-stimulatory Molecule | Effect | Cell Type | References |
|---|---|---|---|---|
| Human β-defensin-3 | CD80 | Upregulation | Monocytes, Myeloid Dendritic Cells | frontiersin.orgpnas.org |
| Human β-defensin-3 | CD86 | Upregulation | Monocytes, Myeloid Dendritic Cells | frontiersin.orgpnas.org |
| Human β-defensin-3 | CD40 | Upregulation | Myeloid Dendritic Cells | pnas.org |
Dampening Pro-inflammatory Genes (e.g., in macrophages)
While often acting as pro-inflammatory mediators, some beta-defensins can also exhibit anti-inflammatory properties by dampening certain inflammatory pathways. For instance, porcine this compound (pBD-5) has been shown to modulate the host intestinal response to infection by downregulating immune-related pathways, including those involving IL-17 and Toll-like receptors. nih.gov This suggests an immunomodulatory role where the defensin helps to control and resolve the inflammatory response. nih.gov
Beta-Defensins as Alarmins
The role of beta-defensins as "alarmins" — endogenous molecules that signal tissue damage and initiate an immune response — is an area of active research. frontiersin.org These molecules are characterized by their ability to recruit and activate innate immune cells, thereby bridging the gap to adaptive immunity. frontiersin.org While the broader family of β-defensins is increasingly recognized for these alarmin-like functions, acting as chemokines for adaptive immune cells and as stimuli for the innate immune system, specific research detailing the function of this compound in this capacity is not extensively documented in the available scientific literature. frontiersin.org General characteristics of beta-defensins suggest they can alert the body to danger and respond to inflammatory signals. frontiersin.org However, further studies are required to elucidate the specific role, if any, of this compound as a classical alarmin.
Influence on Macrophage Phagocytosis
The influence of this compound on the phagocytic activity of macrophages, a critical process in clearing pathogens and cellular debris, is beginning to be understood through studies in animal models. In a mouse model of multidrug-resistant Klebsiella pneumoniae infection, bovine neutrophil β-defensin-5 (B5) was shown to significantly enhance the rapid recruitment of macrophages and dendritic cells to the lungs during the early phase of infection. nih.govnih.gov While this study highlights a role in immune cell recruitment, which is a prerequisite for phagocytosis, it did not directly quantify the rate of phagocytosis by individual macrophages. nih.gov
Research on porcine β-defensins has indicated a general capacity to enhance phagocytosis. nih.gov It is important to note that some studies on other defensins with the "5" designation, such as human α-defensin 5 (HD5), have shown a promotion of phagocytosis of pathogens like Shigella by macrophages. nih.gov However, it is crucial to distinguish this from β-defensin 5, as they belong to different defensin subfamilies. frontiersin.orgnih.gov The broader family of β-defensins is known to improve the capacity of macrophage phagocytosis, but specific data on this compound's direct influence remains an area for further investigation. wikipedia.org
A study on bovine alveolar macrophages (BAM) revealed that bovine neutrophil β-defensin-4 (BNBD-4) and BNBD-5 are the most predominantly and constitutively expressed β-defensins in these mature myeloid cells. nih.govresearchgate.net This constitutive presence suggests a potential role in the baseline immune defense of the lungs, which would include phagocytic processes. nih.gov
Impact on B-cell Responses
The adaptive immune system, including B-cell responses, can be modulated by beta-defensins. Research utilizing a novel protein-based respiratory mucosal vaccine in a mouse model has provided insights into the role of bovine β-defensin-5 (B5) in this process. When used as a mucosal adjuvant, B5 was shown to induce antigen-specific antibody responses in the airway. tandfonline.comnih.gov This finding implies that B5 can effectively stimulate the humoral immune system, which is mediated by B-cells and their production of antibodies. The study highlights the potential of B5 to enhance adaptive immunity, a critical component of long-term protection against pathogens. tandfonline.com
Other Biological Functions of Beta-Defensins
Role in Epithelial Tissue Organization and Wound Healing Mechanisms
Beta-defensins, in general, are recognized for their contribution to tissue regeneration and wound healing. mdpi.com They can positively influence the migration and proliferation of epidermal keratinocytes, which are crucial steps in wound closure. mdpi.com While the broader family of human β-defensins has been shown to have a significant impact on these processes, specific research focusing solely on this compound is limited. mdpi.comnih.gov One source suggests that recombinant human this compound (hBD-5) shows potential in wound healing and tissue regeneration by promoting cell migration and angiogenesis, though detailed experimental evidence is not provided. prospecbio.com The general mechanism for beta-defensins involves stimulating keratinocyte migration and proliferation, and a deficiency in these peptides has been linked to impaired healing, such as in diabetic ulcers. frontiersin.orgkarger.com
Contribution to Development (e.g., Embryonic, Sexual Maturation)
Evidence from animal studies suggests that β-defensins play a role in developmental processes. The expression of β-defensins in the sterile environment of a developing embryo points to a function beyond antimicrobial defense. physiology.org A study focusing on bovine β-defensins identified that the expression of 14 different β-defensin genes, including one with a human orthologue, increased during sexual maturation in bulls. nih.govbiorxiv.orgroyalsocietypublishing.org This suggests a role for these specific defensins in the development and function of the male reproductive system. nih.govroyalsocietypublishing.org Furthermore, many β-defensins are known to be developmentally regulated in the testis and epididymis of rats, with expression levels increasing during puberty and sexual maturation. physiology.org While these findings are compelling for the beta-defensin family, specific research directly implicating this compound in embryonic development or sexual maturation is not yet fully established.
Modulation of Host Metabolic Pathways (e.g., in animal models)
Recent studies in animal models have elucidated a role for this compound in modulating host metabolic pathways, particularly in response to infection.
In a porcine model, porcine β-defensin 5 (pBD-5) was found to modulate the host intestinal metabolic response during a Brachyspira hyodysenteriae challenge. nih.govresearchgate.net Transcriptome sequencing revealed that while pBD-5 treatment downregulated immune-related pathways, it significantly upregulated metabolic pathways. nih.govresearchgate.net These included pathways for ribosome function, protein digestion and absorption, and the renin-angiotensin system, suggesting a role in energy production and conservation during infection. nih.govresearchgate.net
Similarly, a study on bovine neutrophil β-defensin-5 (B5) in a mouse model of multidrug-resistant Klebsiella pneumoniae infection demonstrated its impact on metabolic responses in the lungs. nih.gov The infection was found to suppress glycerophospholipid metabolism and other metabolic pathways; however, treatment with B5 significantly reversed these suppressive effects. nih.govresearchgate.net
These findings from porcine and bovine models suggest that this compound can play a crucial role in regulating the host's metabolic response to pathogenic challenge, potentially contributing to a more effective defense and maintenance of homeostasis.
Research Findings on this compound
| This compound Variant | Model System | Key Findings | Reference |
| Porcine β-defensin 5 (pBD-5) | Porcine intestinal epithelial cells challenged with Brachyspira hyodysenteriae | Upregulated metabolic pathways including ribosome, protein digestion and absorption, and the renin-angiotensin system. | nih.govresearchgate.net |
| Bovine Neutrophil β-defensin-5 (B5) | Mouse model of Klebsiella pneumoniae infection | Reversed the suppression of glycerophospholipid metabolism and other metabolic pathways in the lungs caused by the infection. | nih.govresearchgate.net |
| Bovine Neutrophil β-defensin-5 (B5) | Mouse model with a respiratory mucosal vaccine | Acted as a mucosal adjuvant, inducing antigen-specific antibody responses in the airway. | tandfonline.comnih.gov |
| Bovine Neutrophil β-defensin-5 (B5) | Mouse model of Klebsiella pneumoniae infection | Enhanced the rapid recruitment of macrophages and dendritic cells to the lungs in the early phase of infection. | nih.govnih.gov |
| Bovine Neutrophil β-defensin-5 (BNBD-5) | Bovine alveolar macrophages (BAM) | Found to be one of the most predominantly and constitutively expressed β-defensins. | nih.govresearchgate.net |
Interaction with Host Proteins and Ligands (e.g., viral glycoproteins, bacterial toxins)
Human beta-defensins (hBDs) are multifunctional cationic peptides that serve as crucial effectors of the innate immune system. Beyond their direct antimicrobial activity, they play a significant role in modulating host immune responses through complex interactions with a variety of host and pathogen-derived proteins. These interactions allow beta-defensins to neutralize pathogenic factors and bridge the innate and adaptive immune systems.
Interaction with Viral Glycoproteins
The antiviral activity of beta-defensins is often mediated by their interaction with viral surface glycoproteins, which are essential for viral entry into host cells. researchgate.net This interaction can inhibit viral infection through several mechanisms:
Direct Binding and Neutralization: Beta-defensins can directly bind to viral envelope glycoproteins. This binding can sterically hinder the virus from attaching to its specific host cell receptors. For example, hBD-2 and hBD-3 have been shown to inhibit HIV-1 replication. frontiersin.org Their antiviral function may involve interactions with HIV-1 glycoproteins, such as gp120. free.fr
Cross-linking and Aggregation: Some defensins can crosslink viral glycoproteins, leading to the aggregation of viral particles. This aggregation effectively reduces the number of free virions available to infect host cells. free.fr
Inhibition of Membrane Fusion: The fusion of the viral envelope with the host cell membrane is a critical step for infection by enveloped viruses. Human beta-defensin 3 (hBD-3) has demonstrated an inhibitory effect on the influenza virus by blocking this fusion process. frontiersin.org It achieves this by crosslinking the viral glycoproteins, which prevents the conformational changes necessary for the viral membrane to fuse with the host cell's endosomal membrane. frontiersin.orgfree.fr
Interaction with Bacterial Toxins
Bacterial protein toxins are major virulence factors that can cause significant damage to host tissues. Both alpha and beta-human defensins have the ability to target, destabilize, and inactivate these toxins. frontiersin.org This neutralization is a critical protective function that is distinct from direct bacterial killing. nih.gov The mechanism involves defensins recognizing and binding to regions of structural instability within the toxin molecules. This binding promotes the unfolding of the toxin, destabilizes its structure, and can lead to its precipitation and increased susceptibility to degradation by proteases. nih.gov For instance, platelets, which express hBD-1, can release this defensin in response to bacterial products like α-toxin from Staphylococcus aureus. plos.org
Interaction with Host Protein Ligands and Receptors
A key immunomodulatory function of beta-defensins is their ability to act as chemoattractants, recruiting immune cells to sites of infection or inflammation. They achieve this by binding to specific host cell receptors, particularly chemokine receptors. frontiersin.org
Chemokine Receptor Binding: Human beta-defensin 2 (hBD-2) and hBD-3 are known to bind to the chemokine receptor CCR6, which is expressed on immature dendritic cells and memory T cells. frontiersin.orgnih.gov This interaction induces chemotaxis, guiding these crucial immune cells to the location of pathogen invasion. frontiersin.org Similarly, hBD-2 and hBD-3 can also bind to the CCR2 receptor, inducing the migration of monocytes, dendritic cells, and macrophages. biomolther.org
Modulation of Cellular Signaling: The interaction of beta-defensins with host receptors can trigger various intracellular signaling pathways. For example, the binding of hBDs to chemokine receptors is sensitive to pertussis toxin, indicating the involvement of G-protein coupled receptor (GPCR) signaling pathways. frontiersin.org This activation can lead to the production of other inflammatory mediators and further amplify the immune response.
These diverse interactions highlight the role of beta-defensins as versatile molecules that not only directly combat pathogens but also orchestrate a broader host defense by neutralizing virulence factors and mobilizing the adaptive immune system.
Interactive Data Tables
Table 1: Summary of Beta-Defensin Interactions with Viral and Host Proteins
| Defensin | Interacting Partner | Type of Partner | Outcome of Interaction | Reference(s) |
|---|---|---|---|---|
| hBD-2 | HIV-1 Glycoproteins (e.g., gp120) | Viral Glycoprotein | Inhibition of HIV-1 replication. | frontiersin.orgfree.fr |
| hBD-3 | HIV-1 Glycoproteins | Viral Glycoprotein | Inhibition of HIV-1 replication. | frontiersin.org |
| hBD-3 | Influenza Virus Glycoproteins | Viral Glycoprotein | Blocks fusion of the viral membrane with the host cell endosome. | frontiersin.orgfree.fr |
| hBD-2 | CCR6 | Host Chemokine Receptor | Chemoattraction of immature dendritic cells and memory T cells. | frontiersin.orgnih.gov |
| hBD-3 | CCR6 | Host Chemokine Receptor | Chemoattraction of immature dendritic cells and memory T cells. | frontiersin.orgnih.gov |
| hBD-2 | CCR2 | Host Chemokine Receptor | Induces chemotaxis of monocytes, dendritic cells, and macrophages. | biomolther.org |
| hBD-3 | CCR2 | Host Chemokine Receptor | Induces chemotaxis of monocytes, dendritic cells, and macrophages. | biomolther.org |
| hBD-1 | α-toxin (S. aureus) | Bacterial Toxin | Released from platelets in response to the toxin; contributes to antibacterial defense. | plos.org |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Human Beta-defensin 1 (hBD-1) |
| Human Beta-defensin 2 (hBD-2) |
| Human Beta-defensin 3 (hBD-3) |
| Human Alpha-defensin 5 (HD5) |
| gp120 |
| CCR2 |
| CCR6 |
Structural Biology and Structure Function Relationships of Beta Defensin 5
General Tertiary Structure of Beta-Defensins
Beta-defensins are a family of small, cationic antimicrobial peptides that form a crucial part of the innate immune defense in vertebrates. wikipedia.orgveterinaryworld.org Their function is intrinsically linked to a conserved three-dimensional structure, which is characterized by a specific cysteine motif and a core beta-sheet arrangement. nih.gov
Cysteine Motif and Disulfide Bond Connectivity
A defining feature of the beta-defensin family is the presence of six conserved cysteine residues. nih.gov These residues form three intramolecular disulfide bonds in a specific pattern: the first cysteine (Cys1) connects to the fifth (Cys5), the second (Cys2) to the fourth (Cys4), and the third (Cys3) to the sixth (Cys6). nih.govnih.gov This C1-C5, C2-C4, C3-C6 connectivity is a hallmark of beta-defensins, distinguishing them from other defensin (B1577277) families like alpha-defensins, which have a different disulfide bridging pattern. nih.govmdpi.com This framework is crucial for stabilizing the peptide's tertiary structure. physiology.orgresearchgate.net The amino acid sequence of human Beta-defensin 5 (also known as DEFB105A) illustrates this characteristic cysteine arrangement. nih.govraybiotech.com
Table 1: Amino Acid Sequence of Human this compound This table displays the 51-amino acid sequence of recombinant human this compound, highlighting the six conserved cysteine residues that define its structure.
| Sequence Position | Amino Acid |
| 1 | Gly |
| 2 | Leu |
| 3 | Asp |
| 4 | Phe |
| 5 | Ser |
| 6 | Gln |
| 7 | Pro |
| 8 | Phe |
| 9 | Pro |
| 10 | Ser |
| 11 | Gly |
| 12 | Glu |
| 13 | Phe |
| 14 | Ala |
| 15 | Val |
| 16 | Cys |
| 17 | Glu |
| 18 | Ser |
| 19 | Cys |
| 20 | Lys |
| 21 | Leu |
| 22 | Gly |
| 23 | Arg |
| 24 | Gly |
| 25 | Lys |
| 26 | Cys |
| 27 | Arg |
| 28 | Lys |
| 29 | Glu |
| 30 | Cys |
| 31 | Leu |
| 32 | Glu |
| 33 | Asn |
| 34 | Glu |
| 35 | Lys |
| 36 | Pro |
| 37 | Asp |
| 38 | Gly |
| 39 | Asn |
| 40 | Cys |
| 41 | Arg |
| 42 | Leu |
| 43 | Asn |
| 44 | Phe |
| 45 | Leu |
| 46 | Cys |
| 47 | Cys |
| 48 | Arg |
| 49 | Gln |
| 50 | Arg |
| 51 | Ile |
| Data sourced from RayBiotech raybiotech.com |
Triple-Stranded Antiparallel Beta-Sheet Core
The disulfide bonds anchor a compact, folded structure whose core is a triple-stranded antiparallel beta-sheet. nih.gov This beta-sheet is a common structural motif for all mammalian defensins, providing a stable scaffold for the peptide. academie-sciences.fr This conserved fold is considered essential for the diverse functions of these molecules, ranging from direct antimicrobial action to immunomodulatory activities. physiology.orgresearchgate.net
Role of Structural Elements in this compound Function
The specific structural components of this compound are not merely architectural; they are critical determinants of its biological activity, stability, and specificity.
Impact of Disulfide Bonds on Antimicrobial Activity and Stability
The three intramolecular disulfide bonds are vital for maintaining the structural integrity of beta-defensins. nih.gov This rigid structure confers resistance to proteolysis, which is crucial for peptide stability in the harsh environments where they function, such as at mucosal surfaces. physiology.org While some studies on other defensins have shown that antimicrobial activity can sometimes be retained even with altered disulfide connectivity, the native bonds are generally considered important for full potency and stability. physiology.orgnih.gov For instance, both human this compound and the related Beta-defensin 6 possess three conserved disulfide bonds that are linked to their antimicrobial function. nih.gov The disruption of these bonds can lead to a loss of the defined tertiary structure, which in turn can diminish the peptide's effectiveness.
Influence of Amino Acid Sequence Variation on Efficacy and Specificity
While the cysteine framework is highly conserved, the amino acid sequence between the cysteines is variable among different beta-defensins. physiology.org This variation is responsible for the diverse antimicrobial spectra and specific activities of each peptide. veterinaryworld.orgphysiology.org For example, recombinant human this compound has demonstrated antimicrobial activity against Escherichia coli but not Staphylococcus aureus, indicating a degree of pathogen specificity. nih.gov This specificity is dictated by the distribution of charged and hydrophobic residues on the peptide's surface. Targeted modifications to the amino acid sequence have been shown to be a potential strategy for enhancing the antimicrobial efficacy of beta-defensins. veterinaryworld.org Bovine neutrophil β-defensin 5 (BNBD-5) has been shown to be effective against multiple pathogens, including those resistant to conventional antibiotics. mdpi.com
Table 2: Reported Antimicrobial Activity of this compound This table summarizes the observed antimicrobial efficacy of this compound from various studies against different microbial species.
| Defensin | Target Organism | Observed Effect | Source |
| Human this compound (recombinant) | Escherichia coli | Antimicrobial activity observed | nih.gov |
| Human this compound (recombinant) | Staphylococcus aureus | No antimicrobial activity observed | nih.gov |
| Bovine Neutrophil β-defensin 5 (recombinant) | Mycobacterium smegmatis | Potent bactericidal activity | nih.gov |
| Bovine Neutrophil β-defensin 5 (recombinant) | Mycobacterium bovis | Potent bactericidal activity; disruption of cell wall | nih.gov |
| Bovine Neutrophil β-defensin 5 | Klebsiella pneumoniae (multidrug-resistant) | Provides protection in a mouse infection model | mdpi.com |
Role of Amphiphilic and Cationic Nature in Membrane Interaction
Beta-defensins, including this compound, are cationic and amphipathic molecules. wikipedia.orgnih.gov This dual characteristic is fundamental to their primary mechanism of antimicrobial action: membrane disruption. nih.govmdpi.com The net positive charge, resulting from an abundance of arginine and lysine (B10760008) residues, facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. wikipedia.orgnih.gov
Once bound to the surface, the amphipathic nature of the peptide—having spatially separate hydrophobic and hydrophilic regions—allows it to insert into the lipid bilayer. nih.gov This insertion disrupts the membrane's integrity, often leading to the formation of pores or channels, which causes leakage of essential ions and metabolites, and ultimately, cell death. wikipedia.orgmdpi.com The stable, folded structure provided by the beta-sheet core and disulfide bonds is believed to be more effective at this process than an unstructured, linear peptide. nih.gov
4 Significance of Oligomerization/Dimerization (e.g., for antimicrobial or chemotactic function)
Following a comprehensive review of available scientific literature, there is a notable lack of specific research findings detailing the significance of oligomerization or dimerization for the antimicrobial or chemotactic functions of the compound this compound (BD-5) and its orthologs, such as human Beta-defensin 105B (DEFB105B), bovine neutrophil β-defensin-5 (BNBD5), or avian β-defensin 5 (AvBD5).
While the formation of dimers and higher-order oligomers is a recognized functional characteristic for many defensin family members, enabling membrane disruption and receptor-mediated chemotaxis, specific studies elucidating these mechanisms for this compound are not present in the available search results. researchgate.netresearchgate.netphysiology.org General principles of defensin action often involve aggregation at the microbial membrane to form pores, a process that is concentration-dependent and crucial for antimicrobial activity. bgimarine.comnih.gov Similarly, the chemotactic function of defensins can be linked to their ability to oligomerize, which facilitates binding to chemokine receptors on immune cells. researchgate.netphysiology.org
Research on related beta-defensins has provided insights into these processes. For example, studies on human β-defensin-2 and -3 have explored the role of their structural integrity and specific residues in dimerization and subsequent biological activity. researchgate.net However, the user's strict requirement to focus solely on this compound prevents the inclusion of these findings as direct evidence.
Studies on bovine BNBD5 have highlighted its immunomodulatory role, including the ability to enhance the recruitment of macrophages and dendritic cells and regulate inflammatory responses. nih.govmdpi.com One study noted that BNBD5 did not exhibit direct bactericidal activity against Klebsiella pneumoniae in vitro but provided protection in a mouse model by modulating the immune response. mdpi.com This might suggest that its primary in vivo function could be more reliant on immunomodulatory signaling than on direct microbial killing via oligomer-formed pores, but this is speculative without direct structural evidence.
Research Methodologies and Experimental Models in Beta Defensin 5 Studies
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the genetic underpinnings of beta-defensin 5, from its expression patterns to the effects of its modulation.
The study of this compound gene expression is crucial for understanding its role in host defense. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative Real-Time PCR (qRT-PCR) are widely employed to detect and quantify DEFB5 mRNA levels in various tissues and cell types.
For instance, RT-PCR has been utilized to confirm the expression of beta-defensin genes in different cell types, including airway epithelial cells and alveolar macrophages. researchgate.netcapes.gov.br In studies investigating the response of bovine alveolar macrophages to bacterial components, RT-PCR was used to identify the constitutive expression of four beta-defensins, with bovine neutrophil beta-defensin-5 (BNBD-5) being one of the most predominant. capes.gov.brnih.gov This technique allows for the amplification of specific mRNA sequences after their conversion into complementary DNA (cDNA), providing qualitative data on gene expression. nih.gov
Quantitative RT-PCR further refines this analysis by allowing for the precise measurement of the amount of a specific mRNA. This is often achieved using fluorescent dyes like SYBR Green or probe-based assays. origene.comresearchgate.net The data is typically normalized to a reference or housekeeping gene to ensure accuracy. This method has been instrumental in studying the induction of beta-defensin expression in response to inflammatory stimuli like interleukin-1β (IL-1β) and lipopolysaccharide (LPS). oup.compnas.org For example, qRT-PCR can reveal changes in DEFB5 gene expression in response to chronic stress or microbial metabolites. researchgate.net
The general workflow for gene expression analysis using these techniques is summarized below:
| Step | Description | Technique |
| 1. RNA Isolation | Extraction of total RNA from cells or tissues of interest. | Guanidine thiocyanate-phenol-chloroform extraction or commercial kits. |
| 2. cDNA Synthesis | Conversion of mRNA into complementary DNA (cDNA). | Reverse Transcriptase |
| 3. PCR Amplification | Amplification of the specific this compound cDNA. | PCR or qPCR instrument |
| 4. Detection & Analysis | Visualization and/or quantification of the amplified product. | Gel electrophoresis (RT-PCR) or real-time fluorescence detection (qRT-PCR). |
Modulating the expression of the this compound gene is a powerful approach to elucidate its specific functions. Techniques like RNA interference (RNAi) and gene editing provide the means to either silence or permanently alter the gene.
RNA interference utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target and degrade specific mRNA molecules, thereby reducing the expression of the corresponding protein. This "knockdown" approach can be used to investigate the consequences of reduced this compound levels in cellular or animal models.
Gene editing technologies, most notably CRISPR-Cas9, allow for precise modifications to the genomic DNA. This can involve creating "knockout" models where the this compound gene is rendered non-functional, or "knock-in" models where the gene is altered or tagged. These models are invaluable for studying the in vivo roles of this compound in health and disease.
Protein Biochemistry and Structural Analysis
Understanding the biochemical properties and three-dimensional structure of the this compound peptide is essential for comprehending its mechanism of action.
To obtain sufficient quantities of this compound for functional and structural studies, recombinant protein production is employed. This involves introducing the gene encoding this compound into a host organism that will then produce the peptide. nih.gov
Commonly used expression systems include:
Bacterial systems (e.g., E. coli): This is often the most cost-effective and rapid method for producing large amounts of protein. nih.govthermofisher.com However, challenges can arise with the correct folding and formation of disulfide bonds, which are critical for the activity of many defensins. researchgate.net To overcome this, this compound can be expressed as a fusion protein, which can improve solubility and facilitate purification. nih.gov
Yeast systems (e.g., Pichia pastoris, Saccharomyces cerevisiae): Yeast are eukaryotic organisms and can perform some post-translational modifications, including disulfide bond formation, which can be advantageous for producing functional defensins. researchgate.netnih.gov
Mammalian cell systems: These systems are capable of the most complex post-translational modifications and are often used to produce proteins that closely resemble the native human form.
Following expression, the recombinant this compound must be purified from the host cell components. This is typically achieved through a series of chromatography steps, such as affinity chromatography and cation-exchange chromatography, to isolate the pure peptide. nih.gov
| Expression System | Advantages | Disadvantages |
| Bacterial (E. coli) | High yield, low cost, rapid growth | Potential for misfolding, lack of post-translational modifications |
| Yeast (P. pastoris) | Capable of some post-translational modifications, high yield | May have different glycosylation patterns than mammalian cells |
| Mammalian Cells | Proper protein folding and post-translational modifications | Lower yield, higher cost, slower growth |
Structure-activity relationship (SAR) studies aim to identify the specific amino acid residues or structural motifs within this compound that are critical for its biological activities. A common approach is targeted residue substitution, also known as site-directed mutagenesis.
In this technique, specific amino acids in the this compound sequence are replaced with other amino acids. For example, cysteine residues, which form the characteristic disulfide bonds of defensins, can be replaced with another amino acid like alanine (B10760859) to investigate the importance of these bonds for the peptide's structure and function. nih.govfrontiersin.org Similarly, charged or hydrophobic residues can be altered to understand their role in antimicrobial activity or interactions with host cells. nih.govnih.gov The resulting mutant peptides are then produced recombinantly and their activities are compared to the wild-type peptide.
Computational approaches, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate the structure, dynamics, and interactions of this compound at an atomic level. researchgate.net These simulations use the principles of physics to model the movement of atoms and molecules over time, offering insights that can be difficult to obtain through experimental methods alone. mdpi.com
MD simulations can be used to:
Predict the three-dimensional structure of this compound.
Study the stability of the peptide and the role of its disulfide bonds. nih.gov
Simulate the interaction of this compound with bacterial membranes, providing a detailed view of how it may disrupt these membranes to exert its antimicrobial effect. nih.govcyberinfrastructure.org
Investigate the formation of defensin (B1577277) dimers or higher-order oligomers, which may be important for their function. nih.govnih.gov
These computational models can guide the design of new experiments, such as targeted residue substitutions, to test hypotheses generated from the simulations. mdpi.com The use of software packages like GROMACS allows researchers to perform these complex simulations and analyze the resulting trajectories. mdpi.com
In vitro Functional Assays
In vitro functional assays are fundamental to understanding the biological activities of this compound (BD-5). These laboratory-based experiments utilize controlled environments to dissect the specific antimicrobial and immunomodulatory functions of the peptide, providing a foundational knowledge of its mechanism of action.
Antimicrobial Assays (e.g., Colony Forming Unit assay, Membrane Permeabilization Assays)
Antimicrobial assays are pivotal in determining the direct microbicidal capabilities of this compound against a spectrum of pathogens.
The Colony Forming Unit (CFU) reduction assay is a standard method to quantify the bactericidal or bacteriostatic activity of an antimicrobial agent. In this assay, a known concentration of bacteria in their logarithmic growth phase is incubated with varying concentrations of the defensin. Following incubation, the mixture is serially diluted and plated on appropriate growth media. The number of surviving bacterial colonies is counted, and the percentage of killing is calculated relative to a control group without the defensin. Studies using this method have demonstrated that Human Defensin 5 (HD-5) possesses potent, structure-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, HD-5 is effective at killing Staphylococcus aureus and Escherichia coli. nih.gov The efficacy of HD-5 can be influenced by environmental factors such as salt concentration; its activity against E. coli is significantly inhibited at higher salt concentrations, while its toxicity towards S. aureus is more resilient. nih.gov
Membrane Permeabilization Assays investigate the ability of defensins to disrupt the integrity of microbial cell membranes, a common mechanism of action for many antimicrobial peptides. These assays often use fluorescent probes that are excluded by intact membranes but can enter and fluoresce within cells once the membrane is compromised.
Outer Membrane Permeabilization: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess the disruption of the outer membrane of Gram-negative bacteria. NPN fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that the peptide has permeabilized the outer membrane, allowing NPN to intercalate. nih.gov
Inner/Plasma Membrane Permeabilization: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. When the plasma membrane is permeabilized, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence. This method is used to quantify the extent of membrane damage. nih.gov Another method involves monitoring the leakage of intracellular components, such as the hydrolysis of ortho-nitrophenyl-β-galactoside (ONPG) by β-galactosidase that has leaked from compromised E. coli cells. researchgate.net
Studies have shown that defensins, including HD-5, can rapidly permeabilize bacterial membranes in a concentration-dependent manner, leading to cell death. nih.govmdpi.com The initial interaction is often electrostatic, with the cationic defensin binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria. yeasenbio.com This binding is followed by membrane destabilization and pore formation. mdpi.com
| Assay Type | Principle | Key Findings for this compound | References |
|---|---|---|---|
| Colony Forming Unit (CFU) Reduction Assay | Quantifies viable bacteria after exposure to the peptide by counting colonies on agar (B569324) plates. | Demonstrates potent killing of S. aureus and E. coli. Activity is salt-sensitive, particularly against E. coli. | nih.gov |
| Outer Membrane Permeabilization (NPN Uptake) | Measures the uptake of the fluorescent probe NPN, which fluoresces upon entering the hydrophobic membrane interior. | Shows rapid, dose-dependent disruption of the Gram-negative outer membrane. | nih.gov |
| Inner Membrane Permeabilization (PI Uptake) | Measures the uptake of the fluorescent dye Propidium Iodide, which enters cells with compromised plasma membranes and binds to DNA. | Confirms that defensins cause significant damage to the bacterial inner/plasma membrane, leading to cell death. | nih.gov |
Cell Culture Models for Immunomodulatory Studies (e.g., Epithelial Cells, Dendritic Cells, Macrophages, T Cells, Monocytes)
Beyond their direct antimicrobial effects, beta-defensins are crucial modulators of the innate and adaptive immune systems. Cell culture models are indispensable for elucidating these immunomodulatory roles.
Epithelial Cells: As the primary producers of many beta-defensins, epithelial cells are a key model. mdpi.com Cell lines (e.g., gingival epithelial cells, intestinal epithelial cell lines like Caco-2) are used to study the regulation of defensin expression in response to stimuli like bacteria or inflammatory cytokines. nih.govnih.govnih.gov Furthermore, these models are used to investigate how defensins, in turn, affect epithelial cell function, such as the production of chemokines like Interleukin-8 (IL-8), which helps recruit other immune cells. nih.gov
Dendritic Cells (DCs): Immature DCs are critical antigen-presenting cells that bridge innate and adaptive immunity. Beta-defensins have been shown to act as chemoattractants for immature DCs. nih.govnih.gov Cell culture models using isolated or cultured DCs are used to study this migration and the maturation of DCs in response to defensins, often by measuring the upregulation of co-stimulatory molecules. nih.gov
Macrophages and Monocytes: These phagocytic cells are central to the inflammatory response. Primary human monocytes or macrophage-like cell lines are used to study the chemotactic effects of beta-defensins and their ability to induce the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov For example, human beta-defensins can stimulate monocytes to release cytokines such as TNF-α and IL-1β. nih.gov
T Cells: T lymphocytes are key players in the adaptive immune response. Certain beta-defensins chemoattract specific subsets of T cells, such as memory T cells. nih.govnih.gov In vitro models are used to quantify this chemotactic activity and to study the direct effects of defensins on T cell activation and proliferation.
Chemotaxis Assays
Chemotaxis assays directly measure the ability of beta-defensins to act as signaling molecules that recruit immune cells to sites of infection or inflammation. The most common method is the transwell migration assay (or Boyden chamber assay). In this system, two compartments are separated by a microporous membrane. The immune cells of interest (e.g., monocytes, T cells, or immature dendritic cells) are placed in the upper chamber, and the defensin is placed in the lower chamber. If the defensin is a chemoattractant, the cells will migrate through the pores of the membrane toward the higher concentration of the peptide in the lower chamber. After an incubation period, the number of migrated cells is quantified.
These assays have revealed that various beta-defensins are potent chemoattractants for a range of immune cells, including memory T cells, monocytes, and immature dendritic cells. nih.govfrontiersin.org This activity is often mediated by specific chemokine receptors, such as CCR6 and CCR2, expressed on the surface of these immune cells. nih.govmdpi.com The interaction is typically sensitive to pertussis toxin, indicating the involvement of G-protein coupled receptors in the signaling pathway. nih.govoup.com
Cytokine and Gene Expression Profiling in Cell Lines
To understand the molecular mechanisms behind the immunomodulatory effects of this compound, researchers analyze its impact on cytokine production and gene expression in various cell lines. After treating cells (such as epithelial cells, macrophages, or monocytes) with the defensin, changes in gene and protein expression are measured.
Gene Expression Analysis: Techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) or Quantitative PCR (qPCR) are used to measure changes in the mRNA levels of specific genes, such as those encoding for cytokines, chemokines, and other inflammatory mediators. This can reveal whether the defensin upregulates or downregulates the transcription of genes involved in the immune response. nih.gov
Protein Expression Analysis: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the amount of specific cytokines (e.g., IL-8, TNF-α, IL-6) secreted by cells into the culture medium after stimulation with a defensin. nih.gov
These studies have shown that beta-defensins can induce epithelial cells and immune cells to produce a variety of pro-inflammatory mediators. For example, Human Defensin 5 has been shown to induce intestinal epithelial cells to secrete the chemokine IL-8, an effect that is enhanced in the presence of TNF-α, suggesting a role in amplifying the inflammatory response. nih.gov
In vivo Animal Models
While in vitro assays provide crucial mechanistic data, in vivo animal models are essential for understanding the physiological relevance and function of this compound within a complex living organism.
Murine Models for Infection and Immunity Studies (e.g., Mycobacterium tuberculosis infection)
Murine (mouse) models are widely used to study the role of defensins in infection and immunity due to their genetic tractability and well-characterized immune system. In the context of Mycobacterium tuberculosis (Mtb) infection, these models are invaluable for evaluating host defense mechanisms and potential therapeutic or vaccine strategies.
A study investigating a novel mucosal vaccine against tuberculosis utilized bovine beta-defensin-5 (B5) as an adjuvant in a mouse model of Mtb infection. nih.gov Mice were immunized intranasally with Mtb surface antigens combined with B5. The key findings from this model include:
Enhanced Immune Response: The inclusion of B5 as an adjuvant significantly enhanced the protective immunity against subsequent challenge with Mycobacterium bovis. nih.govnih.govtandfonline.com
Mucosal Immunity: Intranasal administration of the B5-containing vaccine promoted the development of tissue-resident memory T cells (TRMs) in the lungs and induced a robust antigen-specific antibody response in the airway. nih.govtandfonline.com
Protection: The vaccine provided better protection than the standard parenteral BCG vaccine in the later stages of infection and could boost the protective immunity generated by BCG. nih.govnih.gov
This in vivo model demonstrates that beta-defensins can function as powerful mucosal adjuvants, highlighting their immunomodulatory role in enhancing protective immunity against respiratory pathogens like Mtb. nih.govnih.gov
| Model System | Application | Key Findings | References |
|---|---|---|---|
| Murine model of Mycobacterium tuberculosis infection | Evaluation of bovine this compound (B5) as a mucosal vaccine adjuvant. | B5 enhances protective immunity, promotes lung tissue-resident memory T cells, and induces antigen-specific antibodies in the airway. Provides significant protection against M. bovis challenge. | nih.govnih.govtandfonline.com |
Insect Models for Pathogen Development (e.g., Anopheles stephensi for Plasmodium yoelii)
Insect models, particularly the mosquito Anopheles stephensi, are utilized to study the impact of defensins on the development of pathogens like Plasmodium yoelii, the causative agent of rodent malaria. mdpi.com Research in this area has explored how defensins can modulate the mosquito's immune response and consequently inhibit parasite development.
In one study, the injection of human α-defensin 5 (HD5) into Anopheles stephensi mosquitoes significantly reduced the infection density of Plasmodium yoelii. nih.gov This inhibitory effect was observed when HD5 was administered 24 hours before infection, as well as 6, 12, or 24 hours post-infection. nih.gov The findings suggest that HD5 interferes with the early stages of oocyst development. mdpi.com
The mechanism behind this inhibition appears to be the activation of the mosquito's innate immune system. HD5 treatment was found to upregulate the expression of key immune effectors in the Toll signaling pathway, including TEP1, MyD88, and Rel1. nih.gov When the function of MyD88, a crucial molecule in this pathway, was suppressed through RNA interference, the resistance to Plasmodium infection induced by HD5 was diminished. nih.gov These results indicate that HD5's antiparasitic activity in the mosquito vector is mediated by the stimulation of the Toll signaling pathway. nih.gov While this research focused on an alpha-defensin, it provides a valuable model for investigating the potential role of beta-defensins in modulating vector competence for malaria parasites. mdpi.com
Animal Models for Inflammatory Response and Metabolic Studies (e.g., Porcine models, Mice fed Western-style diet)
Animal models are crucial for understanding the multifaceted roles of beta-defensins in inflammation and metabolism. Porcine and murine models have yielded significant insights into the functions of these peptides.
Porcine Models: Studies utilizing porcine models have investigated the immunomodulatory effects of porcine β-defensin 5 (pBD-5). Research on the impact of pBD-5 on the intestinal response to Brachyspira hyodysenteriae, the agent of swine dysentery, revealed that pBD-5 did not directly inhibit the pathogen's growth. nih.govresearchgate.net Instead, it modulated the host's inflammatory response. nih.govresearchgate.net Transcriptome sequencing showed a decrease in the number of differentially expressed genes in host cells treated with pBD-5 upon pathogen exposure, suggesting an immunomodulatory effect. nih.govuu.nl Specifically, pathways related to the immune response, such as the IL-17, toll-like receptor (TLR), and NOD-like receptor signaling pathways, were downregulated. nih.govuu.nl Conversely, metabolic pathways associated with protein digestion and absorption and the ribosome were upregulated, indicating a potential role in energy conservation during infection. researchgate.netuu.nl
Murine Models: Mice fed a Western-style diet (WSD) serve as a model for studying metabolic diseases and the therapeutic potential of defensins. In one such study, male C57BL/6J mice were fed a WSD with or without fructose (B13574) for 18 weeks. nih.govmdpi.com Oral administration of human α-defensin 5 (HD5) and human β-defensin 2 (hBD2) was found to improve metabolic parameters. nih.govmdpi.com The peptide treatments led to a decrease in liver fat and the number of hepatic lipid droplets. nih.govmdpi.com Additionally, both defensins improved glucose tolerance. nih.govmdpi.com The study also revealed that HD5 and hBD2 enhanced intestinal barrier function by upregulating the expression of tight junctions and mucins. nih.govmdpi.com The positive effects on metabolic health and gut integrity were associated with the modulation of the Wnt, Myd88, p38, and Jak/STAT pathways. nih.govresearcher.life
The following table summarizes the key findings from these animal models:
| Model Organism | Defensin Studied | Key Findings |
| Porcine | Porcine β-defensin 5 (pBD-5) | Modulates host inflammatory response to Brachyspira hyodysenteriae infection; Downregulates immune-related pathways (IL-17, TLR, NOD-like receptor); Upregulates metabolic pathways. nih.govresearchgate.netuu.nl |
| Murine (Mice fed Western-style diet) | Human α-defensin 5 (HD5) and Human β-defensin 2 (hBD2) | Improves metabolic parameters; Decreases hepatic steatosis; Attenuates glucose intolerance; Enhances intestinal barrier function. nih.govmdpi.comresearcher.life |
Models for Reproductive Physiology Studies
Animal models, particularly rodents like mice and rats, have been instrumental in elucidating the role of beta-defensins in reproductive physiology. nih.gov These peptides are widely expressed in both the male and female reproductive tracts and are involved in various functions, from protecting against infections to ensuring successful fertilization. nih.govnih.gov
In the male reproductive system, beta-defensins are highly expressed in the epididymis, where they play a crucial role in sperm maturation and motility. nih.gov Studies in mice have shown that knocking out certain beta-defensin genes can lead to infertility. frontiersin.org The expression of some beta-defensins in the male reproductive tract of mice and rats is regulated by androgens. nih.gov
In the female reproductive tract, beta-defensins contribute to the innate immune defense of the mucosal surfaces. nih.govfrontiersin.org Their expression can be influenced by hormonal fluctuations during the reproductive cycle. frontiersin.org For instance, in mice, uterine beta-defensin levels are highest during the estrogen-dominant phase. frontiersin.org These models are essential for understanding how beta-defensins help maintain a healthy reproductive environment and respond to pathogens that can cause adverse reproductive outcomes. nih.gov
Bioinformatic and Computational Approaches
Hidden Markov Models (HMM) for Gene Discovery
A genomics-based strategy combining HMMs with BLAST searches was successfully employed to expand the known repertoire of beta-defensin genes. nih.gov Initially, an HMM was constructed using the mature peptide sequences of known beta-defensin genes. nih.gov This model was then used to screen genomic DNA sequences, leading to the identification of several novel beta-defensin genes, including DEFB5. nih.gov The newly discovered sequences were then used to refine the HMM in an iterative process, further enhancing the search's sensitivity. nih.gov This hybrid computational method ultimately led to the discovery of 28 new human and 43 new mouse beta-defensin genes. nih.gov
Genome-wide Search Strategies
The discovery of a significant number of new beta-defensin genes was made possible through comprehensive genome-wide search strategies. nih.gov These strategies moved beyond simple sequence similarity searches to employ more sophisticated computational tools capable of recognizing the conserved patterns characteristic of beta-defensins. nih.govnih.gov The iterative use of HMMs and BLAST searches across the entire human and mouse genomes allowed for the identification of genes that were missed by previous annotation efforts. nih.gov
This genome-wide approach revealed that beta-defensin genes are organized in several clusters on different chromosomes. nih.gov In humans, these clusters are found on chromosomes 6 and 8, while in mice, they are located on chromosomes 1, 2, 8, and 14. nih.gov The identification of these gene clusters provided a more complete picture of the genomic organization of the beta-defensin family and a foundation for further functional studies. h1.co
Phylogenetic Analysis
Phylogenetic analysis is used to understand the evolutionary relationships between beta-defensin genes within and across species. nih.gov By comparing the amino acid sequences of these peptides, researchers can construct phylogenetic trees that illustrate how the gene family has expanded and diversified over time. nih.govresearchgate.net
Such analyses have shown that the beta-defensin gene family has undergone frequent changes in gene number, with multiple instances of species-specific gene gains and losses throughout vertebrate evolution. nih.gov The number of beta-defensin genes can vary significantly between species, ranging from a single gene in frogs to over 40 in cattle. nih.gov This variation is thought to be driven by the different microbial challenges faced by each species in their respective environments. nih.gov The genomic conservation observed between human and mouse beta-defensin clusters suggests a common origin and conserved functions, supporting the use of mice as a model organism for studying this gene family. nih.gov
Q & A
Q. Sample Table: Comparative Analysis of this compound Expression Across Models
| Model Type | Tissue | Expression Level (Fold Change) | Method Used | Reference |
|---|---|---|---|---|
| Human primary cells | Oral epithelium | 12.5 ± 2.3 | qPCR | Smith et al. 2022 |
| Transgenic mice | Lung | 8.7 ± 1.9 | RNA-seq | Lee et al. 2023 |
| In vitro 3D culture | Gut organoid | 5.4 ± 0.8 | Immunoblot | Patel et al. 2024 |
Note: Tables should concisely highlight key variables and methodologies, avoiding redundancy with text .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
